L-(+)-Threo-chloramphenicol
説明
The exact mass of the compound Dextramycin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Chloramphenicol - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
特性
IUPAC Name |
2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWVCIJKGZOK-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158453 | |
| Record name | Dextramycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-90-7 | |
| Record name | (+)-Chloramphenicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextramycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextramycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(R*,R*)]-2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DEXTRAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0PWV2Z3IW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-(+)-Threo-Chloramphenicol: A Deep Dive into its Ribosomal Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramphenicol (B1208), a broad-spectrum antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. This technical guide provides a comprehensive overview of the molecular mechanism by which L-(+)-threo-chloramphenicol, the active isomer, interacts with the bacterial ribosome. We will delve into its specific binding site within the 50S ribosomal subunit, its inhibitory action on the peptidyl transferase center, and the context-dependent nature of its activity. This document synthesizes crystallographic, biochemical, and genetic data to offer a detailed understanding for researchers in microbiology, structural biology, and antibiotic development.
Introduction
The bacterial ribosome, a complex ribonucleoprotein machine, is a primary target for numerous antibiotics. Chloramphenicol, first isolated from Streptomyces venezuelae, was one of the first broad-spectrum antibiotics to be discovered and has been a subject of extensive research to understand its mechanism of action.[1] Its clinical use is limited due to potential serious side effects, but it remains a crucial tool for studying ribosomal function and a scaffold for the development of new antibacterial agents.[2] This guide will focus on the detailed molecular interactions between chloramphenicol and the ribosome.
The Ribosomal Binding Site of Chloramphenicol
Chloramphenicol selectively binds to the large (50S) ribosomal subunit in bacteria.[2] High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy, have precisely mapped its binding pocket within the peptidyl transferase center (PTC).[3][4]
Key Binding Interactions:
-
Location: Chloramphenicol binds to the A-site of the PTC.[5][6][7] This strategic position allows it to interfere directly with the binding of the incoming aminoacyl-tRNA (aa-tRNA).[8][9]
-
23S rRNA Residues: The antibiotic forms specific interactions with several universally conserved nucleotides of the 23S rRNA. Key residues involved include A2451 and C2452, where the nitrobenzene (B124822) ring of chloramphenicol engages in π-π stacking interactions.[10][11] Hydrogen bonds are formed with G2505 and U2506.[12]
-
Hydrophobic Crevice: The aromatic ring of chloramphenicol settles into a hydrophobic crevice at the entrance to the peptide exit tunnel.[13][14][15]
Mutations in these 23S rRNA nucleotides can confer resistance to chloramphenicol, highlighting their critical role in its binding and mechanism of action.[1][8]
Inhibition of Peptidyl Transferase Activity
The primary mechanism of action of chloramphenicol is the inhibition of peptide bond formation, a reaction catalyzed by the peptidyl transferase activity of the ribosome.[2][8]
Mechanism of Inhibition:
By occupying the A-site of the PTC, chloramphenicol sterically hinders the correct positioning of the aminoacyl moiety of the incoming aa-tRNA.[3][16] This prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the new amino acid on the A-site tRNA, thereby halting protein elongation.[2][8]
While initially considered a universal inhibitor of peptide bond formation, recent studies have revealed a more nuanced, context-specific mode of action.[6] The inhibitory efficiency of chloramphenicol can be influenced by the specific amino acid residues of the nascent peptide chain and the incoming aa-tRNA.[6][16] For instance, inhibition is most potent when the penultimate amino acid of the nascent chain is alanine, serine, or threonine.[6] Conversely, the presence of glycine (B1666218) at the C-terminus of the nascent peptide or on the incoming aa-tRNA can counteract the inhibitory effect of the drug.[6][7]
Quantitative Data on Chloramphenicol-Ribosome Interaction
The affinity of chloramphenicol for the bacterial ribosome has been quantified through various biochemical assays. This data is crucial for understanding its potency and for the development of novel derivatives.
| Parameter | Value | Organism/System | Method | Reference |
| Dissociation Constant (KD) | 2 µM | E. coli | Equilibrium Dialysis | [13] |
| Dissociation Constant (KD) | 2.3 µM | E. coli | Direct [14C]-CHL binding | [11] |
| Dissociation Constant (KDapp) | 2.6 ± 1.5 µM | E. coli | BODIPY-CAM displacement | [11] |
| Dissociation Constant (KDapp) | 2.8 ± 0.5 µM | E. coli | BODIPY-ERY displacement | [11] |
| Inhibition Constant (Ki) | 0.7 µM | E. coli cell-free system | Puromycin Reaction (competitive phase) | [17] |
| Inhibition Constant (Ki) for Thiamphenicol | 0.45 µM | E. coli cell-free system | Puromycin Reaction | [17] |
Experimental Protocols
The elucidation of chloramphenicol's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are outlines of key methodologies.
In Vitro Ribosome Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of chloramphenicol to the ribosome by competing with a fluorescently labeled antibiotic, such as BODIPY-erythromycin.
-
Materials: Purified 70S ribosomes (e.g., from E. coli), BODIPY-labeled erythromycin, this compound, binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM NH4Cl, 10 mM Mg(CH3COO)2, 0.05% Tween-20).[10]
-
Procedure:
-
Incubate a fixed concentration of ribosomes (e.g., 25 nM) with a fixed concentration of BODIPY-erythromycin (e.g., 4 nM) to form a complex.[10]
-
Add increasing concentrations of chloramphenicol to the complex.[10]
-
Incubate to reach equilibrium.[10]
-
Measure the fluorescence polarization. As chloramphenicol displaces the fluorescent probe, the polarization value will decrease.
-
Calculate the IC50 and subsequently the Ki or KD from the competition binding curve.
-
X-ray Crystallography of Ribosome-Chloramphenicol Complex
This technique provides atomic-level detail of the drug-ribosome interaction.
-
Materials: Highly purified 70S ribosomes (e.g., from Thermus thermophilus), this compound, crystallization buffers and reagents.[10]
-
Procedure:
-
Form a complex of the 70S ribosome with chloramphenicol.
-
Crystallize the complex using vapor diffusion (sitting or hanging drop) methods.[10]
-
Collect X-ray diffraction data from the crystals at a synchrotron source.[10]
-
Process the diffraction data and solve the structure by molecular replacement using a known ribosome structure.
-
Build and refine the atomic model of the ribosome-chloramphenicol complex.
-
Primer Extension Inhibition Assay (Toeprinting)
This assay identifies the precise sites of ribosome stalling on an mRNA template induced by an antibiotic.
-
Materials: In vitro transcription/translation system, specific mRNA template, reverse transcriptase, radiolabeled or fluorescently labeled DNA primer.
-
Procedure:
-
Set up an in vitro translation reaction with the mRNA template.
-
Add chloramphenicol at a concentration that inhibits translation.
-
Allow translation to proceed, leading to ribosomes stalling at specific codons.
-
Isolate the total RNA.
-
Perform a primer extension reaction using a reverse transcriptase and a labeled primer that binds downstream of the potential stall sites.
-
The reverse transcriptase will stop at the position of the stalled ribosome.
-
Analyze the resulting cDNA fragments by gel electrophoresis to map the precise stalling site.
-
Visualizations
Mechanism of Action of Chloramphenicol
Caption: Mechanism of chloramphenicol action on the ribosome.
Experimental Workflow: Toeprinting Assay
Caption: Workflow for a primer extension inhibition (toeprinting) assay.
Logical Relationship: Chloramphenicol Binding and Resistance
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Structural basis for the inability of chloramphenicol to inhibit peptide bond formation in the presence of A-site glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding and Action of Triphenylphosphonium Analog of Chloramphenicol upon the Bacterial Ribosome | MDPI [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structures of five antibiotics bound at the peptidyl transferase center of the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eric-westhof.ibmc.cnrs.fr [eric-westhof.ibmc.cnrs.fr]
- 16. Structural insights into context-dependent inhibitory mechanisms of chloramphenicol in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of ribosomal peptidyltransferase by chloramphenicol. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of L-(+)-Threo-Chloramphenicol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramphenicol (B1208), a broad-spectrum antibiotic, marked a pivotal moment in the history of medicine as the first antibiotic to be entirely synthesized on a large scale. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of the biologically active L-(+)-threo-isomer of chloramphenicol. It details the initial isolation from Streptomyces venezuelae, the groundbreaking work in its chemical characterization and synthesis, and various synthetic methodologies developed over the years. This document includes structured data tables for quantitative comparison of synthetic routes and detailed experimental protocols for key reactions. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the core concepts.
Discovery and Initial Isolation
The journey of chloramphenicol began in 1947 when a team of scientists, including John Ehrlich and Paul R. Burkholder, isolated it from the soil bacterium Streptomyces venezuelae.[1][2][3][4][5][6] This discovery was a collaborative effort involving researchers from Parke, Davis and Company, Yale University, and the Army Medical Center.[4] The soil sample from which the bacterium was isolated was originally found near Caracas, Venezuela.[2][4] The new antibiotic, initially named Chloromycetin due to its chlorine content, demonstrated a broad spectrum of activity against a variety of bacteria, including those responsible for serious infections like typhoid fever and rickettsial diseases.[2][4]
A significant breakthrough came in 1949 when a team of scientists at Parke-Davis, led by Mildred Rebstock, successfully determined the chemical structure of chloramphenicol and, remarkably, achieved its complete chemical synthesis.[1][3][7][8][9] This was a landmark achievement, making chloramphenicol the first naturally occurring antibiotic to be produced by chemical synthesis on a commercial scale.[7][9][10] The ability to synthesize the molecule was crucial as it paved the way for large-scale production independent of the fermentation process.[3][8]
The biologically active form of chloramphenicol is the D-(-)-threo isomer.[11][12] The other three stereoisomers do not possess the same potent antibacterial properties.[11][12][13][14]
Chemical Synthesis of L-(+)-Threo-Chloramphenicol
The synthesis of chloramphenicol has been a subject of extensive research, leading to the development of numerous synthetic routes. These can be broadly categorized into non-stereoselective and stereoselective methods. The primary challenge in its synthesis lies in controlling the stereochemistry at the two chiral centers to selectively produce the desired L-(+)-threo isomer.
Non-Stereoselective Synthesis
Early synthetic approaches were often non-stereoselective, producing a racemic mixture of isomers that required subsequent resolution to isolate the active L-(+)-threo form. A common starting material for these syntheses is 4-nitroacetophenone.[15]
A typical non-stereoselective pathway is outlined below:
Caption: A generalized workflow for the non-stereoselective synthesis of chloramphenicol.
Stereoselective Synthesis
To circumvent the inefficient resolution of racemic mixtures, various stereoselective synthetic methods have been developed. These methods aim to control the stereochemistry during the reaction, leading to a higher yield of the desired L-(+)-threo isomer.
One efficient approach involves the asymmetric catalytic aziridination of an imine derived from p-nitrobenzaldehyde. This method can produce optically pure (−)-chloramphenicol in a limited number of steps.[16]
Caption: Stereoselective synthesis of chloramphenicol via asymmetric aziridination.
More recent advancements have focused on chemoenzymatic strategies, which utilize enzymes to catalyze key stereoselective steps. For instance, an engineered L-threonine (B559522) transaldolase can be used for the synthesis of the chloramphenicol intermediate L-threo-p-nitrophenylserine with high stereoselectivity.[17][18]
Caption: A chemoenzymatic approach for the stereoselective synthesis of chloramphenicol.
Quantitative Data Presentation
The following table summarizes the quantitative data for various synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Method | Starting Material | Key Reagent/Catalyst | Overall Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) | Reference |
| Asymmetric Catalytic Aziridination | p-Nitrobenzaldehyde | (R)-VAPOL ligand | 38 | 96 | 30:1 (cis/trans) | [16] |
| Silver-Catalyzed Aldol Reaction | 4-Nitrobenzaldehyde (B150856) | Cinchona-derived amino phosphine | 22 | 98 (after recrystallization) | 91:9 (trans/cis) | [19] |
| Chemoenzymatic Synthesis | 4-Nitrobenzaldehyde | Engineered L-threonine transaldolase | 54 | >99 | 97.7% de | [18] |
| Non-stereoselective (example) | 4-Nitroacetophenone | - | Variable | N/A (racemic) | Variable | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of this compound.
Protocol for Asymmetric Catalytic Aziridination
This protocol is adapted from the synthesis of (-)-chloramphenicol as described by Hu et al.
Step 1: Synthesis of the Benzhydryl Imine of p-Nitrobenzaldehyde
-
To a solution of p-nitrobenzaldehyde in ethanol, add an equimolar amount of benzhydrylamine.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and then to 0°C to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Asymmetric Aziridination
-
In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst by reacting triphenylborate with the (R)-VAPOL ligand (10 mol %) in toluene (B28343) at room temperature.
-
Cool the catalyst solution to 0°C.
-
Add the benzhydryl imine of p-nitrobenzaldehyde to the catalyst solution.
-
Slowly add ethyl diazoacetate to the reaction mixture over a period of 1 hour.
-
Stir the reaction at 0°C for 24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the cis-aziridine.
Step 3: Conversion to (-)-Chloramphenicol
-
Hydrolyze the aziridine using an appropriate acid catalyst to open the ring.
-
Acylate the resulting amino alcohol with dichloroacetyl chloride in the presence of a base (e.g., triethylamine) to obtain (-)-chloramphenicol.
-
Purify the final product by recrystallization.
Protocol for Chemoenzymatic Synthesis of L-threo-p-nitrophenylserine
This protocol is based on the work by Wu et al. utilizing an engineered L-threonine transaldolase.
Step 1: Whole-Cell Biocatalysis
-
Cultivate E. coli cells expressing the engineered L-threonine transaldolase in a suitable growth medium.
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
In a reaction vessel, combine the whole-cell catalyst with 4-nitrobenzaldehyde and L-threonine.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specified time (e.g., 4 hours).
-
Monitor the reaction progress by HPLC.
-
Upon completion, separate the cells by centrifugation and collect the supernatant containing the product, (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid.
Step 2: Chemical Conversion to Chloramphenicol
-
Esterify the carboxylic acid group of the product from Step 1.
-
Reduce the ester to the corresponding diol.
-
Perform dichloroacetylation of the amino group to yield chloramphenicol.
Conclusion
The discovery and synthesis of this compound represent a significant chapter in the development of antibiotics. From its initial isolation from a natural source to the sophisticated stereoselective and chemoenzymatic synthetic routes, the journey of chloramphenicol showcases the evolution of organic chemistry and biotechnology. The methodologies and data presented in this guide offer valuable insights for researchers and professionals in the field of drug development, providing a solid foundation for future innovations in antibiotic synthesis and design.
References
- 1. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 2. publications.aap.org [publications.aap.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. First Broad-Spectrum Antibiotic Is Discovered | Research Starters | EBSCO Research [ebsco.com]
- 5. Chloramphenicol - American Chemical Society [acs.org]
- 6. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mildred Rebstock: Profile of the Medicinal Chemist Who Synthesized Chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mildred Rebstock: Profile of the Medicinal Chemist Who Synthesized Chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biologydiscussion.com [biologydiscussion.com]
- 12. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enhanced synthesis of chloramphenicol intermediate L-threo-p-nitrophenylserine using engineered L-threonine transaldolase and by-product elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A chemoenzymatic strategy for the efficient synthesis of amphenicol antibiotic chloramphenicol mediated by an engineered l-threonine transaldolase with high activity and stereoselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Chemical structure and properties of L-(+)-Threo-chloramphenicol
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-(+)-threo-chloramphenicol is a specific stereoisomer of the broad-spectrum antibiotic, chloramphenicol (B1208). While the D-(-)-threo isomer is the biologically active component against bacteria, understanding the chemical structure and properties of all stereoisomers is crucial for drug development, quality control, and research into potential off-target effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the analysis of this compound.
Chemical Structure and Stereoisomerism
This compound, systematically named 2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide, is one of the four stereoisomers of chloramphenicol.[1] The molecule possesses two chiral centers, leading to the existence of two diastereomeric pairs: threo and erythro. Each diastereomer exists as a pair of enantiomers (D/L or R/S). This compound is the (1S,2S) enantiomer and is the mirror image of the naturally occurring and bacteriostatically active D-(-)-threo-chloramphenicol ((1R,2R) enantiomer).
The key structural features include a p-nitrophenyl group, a propanediol (B1597323) backbone, and a dichloroacetyl amide side chain. The "threo" designation refers to the relative stereochemistry of the two chiral centers, where the hydroxyl groups are on opposite sides in a Fischer projection.
Molecular Formula: C₁₁H₁₂Cl₂N₂O₅[1]
Molecular Weight: 323.13 g/mol [1]
Physicochemical Properties
The distinct stereochemistry of this compound influences its physical and chemical properties. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Melting Point | 149-151 °C | [2] |
| Solubility | Slightly soluble in water (2.5 g/L at 25 °C). Soluble in ethanol, methanol (B129727), and DMSO. | [2] |
| Optical Rotation [α]D | +18.6° (c = 4.86 in ethanol) | [3][4] |
| pKa (Predicted) | 11.03 ± 0.46 | [5] |
Note on Optical Rotation: The optical rotation value is for the enantiomer, D-(-)-threo-chloramphenicol. The L-(+)-threo isomer will have the same magnitude but a positive sign.
Signaling Pathway: Inhibition of Mitochondrial Protein Synthesis
While this compound is largely inactive against bacteria, chloramphenicol isomers can inhibit mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes (both are 70S).[6][7] This inhibition can lead to mitochondrial stress, decreased ATP biosynthesis, and downstream cellular effects. This off-target effect is a critical consideration in drug safety and development.[6][8]
Caption: Inhibition of mitochondrial protein synthesis by chloramphenicol.
Experimental Protocols
Chiral Separation of Chloramphenicol Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation of chloramphenicol stereoisomers. Specific parameters may need optimization based on the available instrumentation and columns.
Objective: To resolve the four stereoisomers of chloramphenicol.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., α1-acid glycoprotein (B1211001) (AGP) column)[9]
-
Mobile Phase: Isocratic elution with a mixture of methanol and aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0). The exact ratio should be optimized for baseline separation.[10]
-
Standard solutions of each chloramphenicol isomer
-
Sample containing a mixture of isomers
Procedure:
-
System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[9]
-
Standard Injection: Inject a known concentration of each pure isomer individually to determine their respective retention times.
-
Sample Injection: Inject the sample mixture.
-
Detection: Monitor the elution profile at a suitable wavelength, typically 278 nm.[11]
-
Data Analysis: Identify and quantify each isomer in the sample by comparing the retention times and peak areas with those of the standards.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and specific detection and quantification, especially in complex matrices, LC-MS/MS is the method of choice.
Objective: To identify and quantify this compound in a complex sample.
Instrumentation:
-
Liquid chromatography system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Utilize a reversed-phase C18 column for initial separation from matrix components.[12]
-
For isomer-specific analysis, a chiral LC method as described in 4.1 should be employed prior to MS detection.[13]
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing a small percentage of an acid (e.g., 0.1% formic acid), is common.[12]
-
-
Mass Spectrometric Detection:
-
Sample Preparation:
-
Perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from the sample matrix.[12]
-
-
Data Analysis:
-
Identify the target analyte by its retention time and the presence of the specific precursor-to-product ion transitions.
-
Quantify the analyte using a calibration curve prepared with known concentrations of a certified reference standard.
-
Caption: Workflow for chiral LC-MS/MS analysis of chloramphenicol isomers.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and properties of this compound. The summarized quantitative data, detailed experimental protocols for chiral separation and analysis, and the illustration of its effect on mitochondrial protein synthesis offer a valuable resource for researchers and professionals in the pharmaceutical sciences. A thorough understanding of all stereoisomers of a drug is paramount for ensuring product quality, safety, and for advancing research in drug metabolism and toxicology.
References
- 1. scbt.com [scbt.com]
- 2. Chloramphenicol | 56-75-7 [chemicalbook.com]
- 3. Chloramphenicol [drugfuture.com]
- 4. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 7384-89-6,L-erythro-Chloramphenicol | lookchem [lookchem.com]
- 6. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [On the inhibitory effect of chloramphenicol on mitochondrial protein synthesis as a possible cause of its selective toxic side effects (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloramphenicol causes mitochondrial stress, decreases ATP biosynthesis, induces matrix metalloproteinase-13 expression, and solid-tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. fda.gov [fda.gov]
- 13. Discrimination of eight chloramphenicol isomers by liquid chromatography tandem mass spectrometry in order to investigate the natural occurrence of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
L-(+)-Threo-Chloramphenicol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(+)-threo-chloramphenicol, the (1S,2S)-enantiomer of the broad-spectrum antibiotic chloramphenicol (B1208), serves as a critical tool in microbiological and biochemical research. While devoid of the significant antibacterial properties of its D-(-)-threo counterpart, its unique stereochemistry makes it an invaluable negative control for studying the specific mechanisms of action of chloramphenicol. This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and experimental applications of this compound.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 134-90-7 | [1] |
| Molecular Weight | 323.13 g/mol | [1] |
| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅ | [1] |
| Synonyms | Dextramycine, (+)-Chloramphenicol, (1S,2S)-2-(2,2-Dichloroacetamido)-1-(4-nitrophenyl)-1,3-propanediol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Sparingly soluble in water. Soluble in ethanol, methanol (B129727), and DMSO. |
Biological Activity and Mechanism of Action
The biological activity of chloramphenicol is highly stereospecific. The D-(-)-threo isomer is the biologically active form, potently inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the peptidyl transferase step.[2] In stark contrast, this compound exhibits significantly reduced or no antibacterial activity.[3]
However, it is not entirely inert. Studies have shown that this compound can inhibit protein synthesis in rabbit reticulocytes, suggesting a different mechanism of action or target specificity in eukaryotic systems compared to its D-(-)-threo isomer in prokaryotes.[4] Furthermore, while it does not inhibit mitochondrial protein synthesis in situ, it has been observed to affect the oxidative activity of isolated mitochondria.[5] This distinction makes it a useful tool for dissecting the specific effects of chloramphenicol on bacterial versus mitochondrial ribosomes and for investigating the broader cellular effects of this class of compounds beyond direct protein synthesis inhibition.
Comparative Inhibitory Activity of Chloramphenicol Isomers
| Isomer | Relative Activity (Bacterial Growth Inhibition) | Effect on Mitochondrial Protein Synthesis (in situ) | Reference |
| D-(-)-threo-chloramphenicol | High | Inhibitory | [3][5] |
| This compound | Very Low / Inactive | No effect | [3][5] |
| D-(-)-erythro-chloramphenicol | Low | - | [6] |
| L-(+)-erythro-chloramphenicol | Low | - | [6] |
Experimental Protocols
The distinct biological activities of chloramphenicol stereoisomers necessitate robust analytical methods for their separation and quantification. This is particularly crucial for quality control and for research applications where the purity of a specific isomer is paramount.
Separation of Chloramphenicol Stereoisomers by Chiral HPLC-MS/MS
This method allows for the baseline separation and sensitive detection of all four stereoisomers of chloramphenicol.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral stationary phase column (e.g., α1-acid glycoprotein)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Methodology:
-
Sample Preparation: Dissolve the sample containing the chloramphenicol isomers in a suitable solvent (e.g., methanol).
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of methanol and aqueous buffer (e.g., ammonium (B1175870) acetate). The exact ratio should be optimized for the specific column.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) for reproducibility.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z 321) to specific product ions (e.g., m/z 152, 194, 257) for each isomer. The fragmentation patterns can aid in distinguishing between the isomers.
-
Workflow for Stereoisomer Analysis
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of chloramphenicol in intact erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of chloramphenicol isomers and erythromycin on enzyme and lipid synthesis induced by oxygen in wild-type and petite yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of Chloramphenicol and Its Isomers on Secondary Biosynthetic Processes of Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
A Technical Guide to the Stereoisomers of Chloramphenicol and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol (B1208), first isolated from Streptomyces venezuelae in 1947, is a broad-spectrum antibiotic renowned for its simple chemical structure and its mechanism of action targeting bacterial protein synthesis.[1][2] Its clinical use, however, is limited by significant side effects, including hematologic disorders. The chloramphenicol molecule possesses two chiral centers, giving rise to four distinct stereoisomers.[2] Crucially, the biological activity of chloramphenicol is highly dependent on its stereochemistry. Only one of these four isomers exhibits potent antibacterial properties, a classic example of stereoselectivity in pharmacology.[1][2] This guide provides an in-depth technical overview of the four stereoisomers of chloramphenicol, their specific biological functions, the mechanisms underlying their activity, and the experimental protocols used for their evaluation.
The Four Stereoisomers of Chloramphenicol
Chloramphenicol's structure consists of a p-nitrobenzene ring, a 2-amino-1,3-propanediol (B45262) moiety, and a dichloroacetyl tail.[1] The two asymmetric carbon atoms at positions 1 and 2 of the propanediol (B1597323) backbone result in four possible stereoisomers, existing as two pairs of enantiomers (threo and erythro).[2]
-
D-(-)-threo-chloramphenicol : The (1R,2R) isomer. This is the naturally occurring and biologically active antibacterial agent.[1]
-
L-(+)-threo-chloramphenicol : The (1S,2S) isomer. The enantiomer of the active form.
-
D-(-)-erythro-chloramphenicol : The (1S,2R) isomer. A diastereomer of the active form.
-
L-(+)-erythro-chloramphenicol : The (1R,2S) isomer. A diastereomer of the active form.
Biological Functions and Antibacterial Activity
The antibacterial efficacy of chloramphenicol is almost exclusively attributed to the D-(-)-threo isomer. The other stereoisomers are generally considered inactive against bacteria.[1]
-
D-(-)-threo-chloramphenicol : This isomer exhibits broad-spectrum bacteriostatic activity by specifically inhibiting bacterial protein synthesis.[1] It is effective against a range of Gram-positive and Gram-negative bacteria. In specific cases, such as against Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis, it can be bactericidal.[1]
-
L-(+)-threo, D-(-)-erythro, and L-(+)-erythro Isomers : These isomers are found to be inactive as antibacterial agents.[1] While devoid of significant antibacterial properties, some studies have indicated minor biological effects in other systems. For instance, this compound has been shown to inhibit protein synthesis in reticulocytes. One study on secondary biosynthetic processes in Bacillus noted a relative order of activity for inhibiting sporulation as D-(-)-threo > L-(+)-erythro > D-(-)-erythro, though these effects were observed at sub-bactericidal concentrations.[3][4]
Quantitative Analysis of Antibacterial Activity
Direct comparative Minimum Inhibitory Concentration (MIC) data for all four stereoisomers is scarce in modern literature, primarily because the inactivity of the non-threo isomers is well-established. The table below summarizes the relative activity based on available information.
| Stereoisomer | Configuration | Antibacterial Activity (Relative to D-threo) | Notes |
| D-(-)-threo-chloramphenicol | (1R, 2R) | 100% | The sole active antibacterial isomer. MIC values vary by organism (e.g., 0.1 - 1.56 µg/mL for Haemophilus).[5] |
| This compound | (1S, 2S) | ~0.5% | Generally considered inactive. One report suggests minimal activity.[6] |
| D-(-)-erythro-chloramphenicol | (1S, 2R) | Negligible / Inactive | No significant antibacterial activity reported.[1][3] |
| L-(+)-erythro-chloramphenicol | (1R, 2S) | Negligible / Inactive | No significant antibacterial activity reported.[1][3] |
Mechanism of Action: Inhibition of Protein Synthesis
The antibacterial action of D-(-)-threo-chloramphenicol stems from its ability to inhibit protein synthesis. It binds reversibly to the 50S subunit of the bacterial 70S ribosome.[2]
Specifically, chloramphenicol binds to the A-site of the peptidyl transferase center (PTC).[7] This binding site is a hydrophobic crevice formed by conserved nucleotides of the 23S rRNA, including A2451 and G2505.[8] By occupying this critical location, chloramphenicol sterically hinders the proper positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA. This obstruction prevents the peptidyl transferase enzyme from catalyzing the formation of a peptide bond between the growing polypeptide chain (at the P-site) and the new amino acid (at the A-site), thereby halting protein elongation.[2][8]
Stereoselectivity in Bacterial Resistance
The most common mechanism of bacterial resistance to chloramphenicol is enzymatic inactivation by Chloramphenicol Acetyltransferase (CAT).[9] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the 3-hydroxyl group of chloramphenicol.[10] This modification prevents the antibiotic from binding to the ribosome, rendering it inactive.[9][11]
The CAT enzyme exhibits a high degree of stereoselectivity, preferentially recognizing and acetylating the biologically active D-(-)-threo isomer. This specificity means that bacterial resistance is directed against the very isomer that poses a threat, while the inactive isomers are not significantly metabolized by this pathway.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.
Methodology: Broth Microdilution
-
Preparation of Antibiotic Stock: Prepare a concentrated stock solution of each chloramphenicol stereoisomer in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute further in sterile deionized water or broth.
-
Preparation of Microtiter Plate: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Create a two-fold serial dilution of each stereoisomer across the rows of the plate. This is achieved by transferring a set volume of the antibiotic solution from the first well to the second, mixing, and repeating this process for subsequent wells, resulting in a gradient of decreasing concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. Include a growth control well containing only broth and bacteria.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (i.e., no bacterial growth).
Ribosome Binding Assay
Competitive binding assays are used to determine the affinity of a compound for the ribosome. This protocol describes a method using a fluorescently labeled antibiotic as a probe.
Methodology: Competitive Fluorescence Polarization Assay
-
Materials:
-
Purified 70S ribosomes from the target bacterium (e.g., E. coli).
-
Fluorescently labeled probe, such as BODIPY-erythromycin, which binds to a site overlapping with chloramphenicol.
-
Unlabeled chloramphenicol stereoisomers (the competitors).
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM NH₄Cl, 10 mM Mg(CH₃COO)₂, 0.05% Tween-20).
-
-
Assay Setup: In a low-volume microplate (e.g., 384-well), combine a fixed concentration of 70S ribosomes (e.g., 25 nM) and the fluorescent probe (e.g., 4 nM BODIPY-erythromycin).
-
Addition of Competitor: Add the unlabeled chloramphenicol stereoisomers to the wells in a range of increasing concentrations (e.g., from 0.1 µM to 1 mM).
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 2 hours).
-
Measurement: Measure the fluorescence polarization (FP) of each well using a suitable plate reader. When the fluorescent probe is bound to the large ribosomal complex, its rotation is slow, resulting in a high FP value. When displaced by an unlabeled competitor, the free probe tumbles rapidly in solution, leading to a low FP value.
-
Data Analysis: Plot the FP values against the logarithm of the competitor concentration. The resulting sigmoidal curve can be used to calculate the IC₅₀ (the concentration of competitor that displaces 50% of the bound probe), which is indicative of the binding affinity of the stereoisomer for the ribosome.
Conclusion
The stereochemistry of chloramphenicol is a decisive factor in its biological activity. Only the D-(-)-threo isomer possesses the correct three-dimensional configuration to bind effectively to the bacterial ribosome and inhibit protein synthesis, establishing it as a potent antibacterial agent. The remaining three stereoisomers—L-(+)-threo, D-(-)-erythro, and L-(+)-erythro—are essentially inactive against bacteria. This stark difference in function underscores the principle of stereoselectivity in drug-target interactions. Furthermore, resistance mechanisms such as the CAT enzyme have evolved to be stereoselective, specifically targeting the active isomer. For professionals in drug development and research, the case of chloramphenicol serves as a fundamental example of how chirality can govern the efficacy and metabolic fate of a pharmaceutical compound.
References
- 1. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. Action of Chloramphenicol and Its Isomers on Secondary Biosynthetic Processes of Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative in vitro acitvity of chloramphenicol and thiamphenicol on common aerobic and anaerobic gram-negative bacilli(Salmonella and Shigella excluded) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]
- 10. The structural basis for substrate versatility of chloramphenicol acetyltransferase CATI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chloramphenicol Acetyltransferase Type III - Proteopedia, life in 3D [proteopedia.org]
L-(+)-Threo-Chloramphenicol: A Technical Guide to its Inhibition of Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(+)-Threo-chloramphenicol, the biologically active stereoisomer of chloramphenicol (B1208), is a broad-spectrum antibiotic renowned for its potent inhibition of bacterial protein synthesis.[1][2] First isolated from Streptomyces venezuelae and now synthetically produced, it has been a critical tool in treating a variety of bacterial infections and remains a subject of intense study for understanding ribosomal function and developing novel antimicrobial agents.[3] This technical guide provides an in-depth exploration of the core mechanisms of this compound's inhibitory action, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Mechanism of Action: Targeting the Ribosomal Peptidyl Transferase Center
This compound exerts its bacteriostatic effect by specifically targeting the 50S subunit of the bacterial ribosome, thereby inhibiting protein chain elongation.[4][5][6][7][8] The primary mechanism involves the obstruction of the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation.[4][9][10]
Chloramphenicol binds to the A-site of the PTC, in a crevice formed by conserved nucleotides of the 23S rRNA, including A2451 and C2452.[4][9][11] This binding sterically hinders the proper positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA) in the A-site.[12][13] By preventing the aa-tRNA from correctly accommodating into the active site, chloramphenicol effectively blocks the formation of a peptide bond between the growing polypeptide chain (attached to the P-site tRNA) and the new amino acid.[4][12]
Interestingly, the inhibitory action of chloramphenicol is not absolute and can be context-dependent. Its efficiency is influenced by the specific amino acids in the nascent polypeptide chain and the incoming aa-tRNA.[14] For instance, inhibition is most effective when the nascent peptide carries an alanine (B10760859) residue in its penultimate position.[14][15]
While highly specific for prokaryotic 70S ribosomes, chloramphenicol can also interact with mammalian mitochondrial ribosomes, which share structural similarities with their bacterial counterparts.[5][12] This interaction is believed to be the basis for some of its toxic side effects.[5]
Quantitative Data on Inhibition
The inhibitory potency of this compound has been quantified in various studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs), half-maximal inhibitory concentrations (IC50), and dissociation constants (KD).
Table 1: Minimum Inhibitory Concentrations (MIC) of Chloramphenicol against Medically Significant Organisms
| Organism | MIC Range (μg/mL) |
| Escherichia coli | 0.015 – 10,000 |
| Staphylococcus aureus | 0.06 – 128 |
| Streptococcus pneumoniae | 2 – 16 |
| Data sourced from Wikipedia, dependent on the specific bacterial strain.[4] |
Table 2: IC50 and Dissociation Constants (KD) for Chloramphenicol
| Parameter | Value | System/Method | Reference |
| IC50 (Protein Synthesis) | 2 μM | E. coli balanced growth | [16] |
| IC50 (rRNA Maturation) | 2.8 μM | E. coli balanced growth | [16] |
| IC50 (Growth Rate) | 1.8 μM | E. coli balanced growth | [16] |
| IC50 (Mitochondrial Protein Synthesis - Heart) | 9.8 μM | Mammalian mitochondria | [17] |
| IC50 (Mitochondrial Protein Synthesis - Liver) | 11.8 μM | Mammalian mitochondria | [17] |
| KD1 (High Affinity Site) | 2 μM | D. radiodurans ribosomes | [18] |
| KD2 (Low Affinity Site) | 200 μM | Archaeal ribosomes | [18] |
| Apparent KD (BODIPY-CAM displacement) | 2.6 ± 1.5 µM | Bacterial ribosome | [9] |
| Apparent KD (BODIPY-ERY displacement) | 2.8 ± 0.5 µM | Bacterial ribosome | [9][12] |
| Apparent KD ([14C]-CHL binding) | 2.3 µM | Bacterial ribosome | [9][12] |
| Ki (Competitive Inhibition) | 0.7 μM | E. coli in vitro system (puromycin reaction) | [19] |
Experimental Protocols
Investigating the effects of this compound on protein synthesis involves a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.
In Vitro Translation Assay
This assay directly measures the effect of an inhibitor on the synthesis of a reporter protein in a cell-free system.
Objective: To quantify the inhibition of protein synthesis by this compound.
Materials:
-
Cell-free translation system (e.g., Rabbit Reticulocyte Lysate, Wheat Germ Extract, or bacterial S30 extract)
-
Reporter mRNA (e.g., Luciferase mRNA)
-
Amino acid mixture (including a radiolabeled or fluorescently tagged amino acid if required for detection)
-
This compound stock solution
-
Incubation buffer
-
Detection reagent (e.g., Luciferin (B1168401) for luciferase assay)
-
Luminometer or other appropriate detection instrument
Procedure:
-
Reaction Setup: In a microplate or microcentrifuge tubes, prepare the translation reactions. A typical reaction includes the cell-free extract, reporter mRNA, amino acid mixture, and buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the experimental wells. Include a no-inhibitor control and a positive control inhibitor (e.g., cycloheximide (B1669411) for eukaryotic systems).
-
Incubation: Incubate the reactions at the optimal temperature for the translation system (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes).
-
Detection: Stop the reaction and measure the amount of synthesized reporter protein. For luciferase, add the luciferin substrate and measure luminescence.
-
Data Analysis: Plot the reporter signal against the concentration of chloramphenicol to determine the IC50 value.
Ribosome Profiling (RIBO-seq)
Ribosome profiling is a powerful technique that provides a snapshot of ribosome positions on mRNA at a genomic scale, allowing for the identification of specific sites of translational arrest caused by inhibitors.
Objective: To map the precise locations of ribosome stalling on bacterial transcripts in the presence of this compound.
Materials:
-
Bacterial cell culture
-
This compound
-
Liquid nitrogen
-
Lysis buffer with high magnesium concentration
-
RNase I
-
Sucrose (B13894) gradient ultracentrifugation components (optional)
-
RNA purification kits
-
Library preparation kit for next-generation sequencing (NGS)
-
NGS sequencer
Procedure:
-
Cell Culture and Treatment: Grow bacterial cells to mid-log phase and treat with a specific concentration of this compound for a short period.
-
Harvesting and Lysis: Rapidly harvest cells by flash-freezing in liquid nitrogen to halt translation.[20][21] Lyse the cells in a buffer containing a high concentration of magnesium to stabilize ribosomes and prevent their runoff.[20][21]
-
Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (RPFs).
-
Monosome Isolation: Isolate the 70S monosomes (containing the RPFs) from the lysate, typically by sucrose gradient ultracentrifugation or size exclusion chromatography.
-
RPF Extraction: Extract the RPFs from the isolated monosomes.
-
Library Preparation: Prepare a sequencing library from the RPFs. This involves ligating adapters to the 3' and 5' ends of the RPFs, reverse transcription to cDNA, and PCR amplification.
-
Sequencing and Analysis: Sequence the cDNA library using an NGS platform. Align the resulting reads to the bacterial genome to map the positions of the ribosomes and identify sites of accumulation (stalling) in the chloramphenicol-treated sample compared to an untreated control.
Mechanisms of Resistance
The clinical efficacy of chloramphenicol is threatened by the emergence of bacterial resistance. The primary mechanisms of resistance are:
-
Enzymatic Inactivation: The most common mechanism is the production of chloramphenicol acetyltransferase (CAT), an enzyme encoded by the cat gene, which is often carried on plasmids.[4][5][7] CAT catalyzes the acetylation of the two hydroxyl groups on the chloramphenicol molecule, using acetyl-CoA as a donor.[4] The resulting diacetylated derivative is unable to bind to the ribosome.[4][22]
-
Reduced Permeability/Efflux: Bacteria can develop resistance by reducing the permeability of their cell membrane to chloramphenicol or by actively pumping the drug out of the cell via efflux pumps.[4][23][24]
-
Ribosomal Mutation: Although rare, mutations in the 23S rRNA gene, specifically at the chloramphenicol binding site, can confer resistance by reducing the drug's binding affinity.[4][23]
Conclusion
This compound remains a cornerstone for studying the mechanisms of protein synthesis. Its well-defined interaction with the ribosomal PTC provides a clear model for understanding translation inhibition. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers to further investigate its properties, explore the nuances of its context-specific inhibition, and leverage this knowledge in the development of new antibiotics to combat the growing challenge of bacterial resistance. The continued study of this classic antibiotic is essential for advancing our understanding of fundamental biological processes and for innovating in the field of antimicrobial drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. youtube.com [youtube.com]
- 4. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. homework.study.com [homework.study.com]
- 7. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 8. Antibiotics inhibiting protein synthesis 3 chloramphenicol and macrolides 03 05-2018 | PPT [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pnas.org [pnas.org]
- 12. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Chloramphenicol Interferes with 50S Ribosomal Subunit Maturation via Direct and Indirect Mechanisms | MDPI [mdpi.com]
- 16. How partially inhibitory concentrations of chloramphenicol affect the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of ribosomal peptidyltransferase by chloramphenicol. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for Ribosome Profiling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. omicsonline.org [omicsonline.org]
L-(+)-Threo-chloramphenicol: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of L-(+)-Threo-chloramphenicol. Due to the limited availability of specific data for the L-(+)-Threo isomer, this document primarily presents detailed information on its well-studied diastereomer, D-(-)-threo-chloramphenicol, the biologically active form. Qualitative data and general principles applicable to the L-(+)-Threo isomer are included where available, with clear distinctions made between the stereoisomers.
Introduction to Chloramphenicol (B1208) Stereoisomers
Chloramphenicol possesses two chiral centers, resulting in four possible stereoisomers. The D-(-)-threo isomer is the form that exhibits potent antibacterial activity by inhibiting bacterial protein synthesis.[1][2] The L-(+)-threo isomer, its enantiomer, is biologically inactive.[3] Diastereoisomers, such as the erythro forms, are also inactive. While sharing the same chemical formula and connectivity, stereoisomers can exhibit different physicochemical properties, including solubility and stability.[2]
Solubility Profile
The solubility of a drug substance is a critical parameter influencing its formulation, bioavailability, and efficacy. This section details the solubility of chloramphenicol isomers in various solvents.
Quantitative Solubility of D-(-)-threo-chloramphenicol
The solubility of D-(-)-threo-chloramphenicol has been determined in a range of aqueous and organic solvents.
| Solvent System | Temperature (°C) | Solubility |
| Water | 25 | 2.5 mg/mL[4] |
| Propylene Glycol | 25 | ~167 mg/mL (1:6 ratio)[1] |
| Ethanol | Not Specified | 50 mg/mL[5] |
| Methanol | Not Specified | Very Soluble[1] |
| Butanol | Not Specified | Very Soluble[1] |
| Ethyl Acetate | Not Specified | Very Soluble[1] |
| Acetone | Not Specified | Very Soluble[1] |
| Diethyl Ether | Not Specified | Fairly Soluble[1] |
Qualitative Solubility of this compound
Specific quantitative solubility data for this compound is not widely available. However, qualitative solubility has been described by chemical suppliers.
| Solvent | Solubility |
| DMSO | Slightly Soluble[6] |
| Ethanol | Sparingly Soluble[6] |
| Methanol | Slightly Soluble[6] |
Stability Profile
The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy throughout its shelf life. Stability studies involve exposing the drug substance to various stress conditions to understand its degradation pathways.
Stability of D-(-)-threo-chloramphenicol under Stress Conditions
Forced degradation studies have been conducted on D-(-)-threo-chloramphenicol to identify its degradation products and pathways.
| Stress Condition | Details | Degradation |
| Acidic Hydrolysis | 1N HCl | 23.7% degradation observed in a study on a combined formulation.[4] |
| Alkaline Hydrolysis | 0.1N NaOH | Significant degradation, with one study reporting 100% degradation.[4] |
| Thermal Degradation | Heating at 90°C for 4 hours | A study on ear drops showed degradation under thermal stress.[7] |
| Photostability | Exposure to UV or fluorescent light | Solutions should be protected from light to prevent photochemical decomposition, which can cause yellowing and precipitation.[5] |
General Stability Considerations for this compound
While specific stability data for the L-(+)-threo isomer is scarce, it is known that diastereoisomers can have different susceptibilities to in-vivo enzymatic hydrolysis.[2] It is reasonable to anticipate that the fundamental degradation pathways (hydrolysis of the amide bond, reactions involving the nitro group and the propanediol (B1597323) side chain) would be similar to the D-(-)-threo isomer, although the rates of degradation may differ.
Mechanism of Action and Degradation Pathways
Mechanism of Action of Chloramphenicol
Chloramphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase enzyme.[7] This action prevents the formation of peptide bonds and subsequent protein chain elongation.
Degradation Pathways
Degradation of chloramphenicol can occur through hydrolysis of the amide linkage, reduction of the nitro group, and oxidation of the alcohol groups. The specific degradation products can vary depending on the stress conditions applied.
Experimental Protocols
Detailed methodologies for determining the solubility and stability of chloramphenicol are presented below. These protocols are based on standard pharmaceutical testing guidelines.
Solubility Determination: Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, ethanol, buffers of different pH).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the clear supernatant for the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods, as per ICH guidelines.[8][9]
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1N to 1N HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1N to 1N NaOH and maintain at room temperature or heat gently for a specific duration.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for a set time.
-
Photodegradation: Expose a solution of the compound to a controlled light source (e.g., UV and visible light) for a specified duration, with a dark control sample stored under the same conditions.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Conclusion
This technical guide has summarized the available information on the solubility and stability of this compound. While specific quantitative data for this isomer is limited, the extensive data on the D-(-)-threo isomer provides a valuable reference point for its physicochemical behavior. The provided experimental protocols offer a framework for researchers to conduct their own detailed investigations into the properties of this compound. Further studies are warranted to fully characterize this specific stereoisomer, which could be valuable for comparative studies and in understanding the structure-activity and structure-property relationships of the chloramphenicol family of compounds.
References
- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stereoselective Bacterial Metabolism of Antibiotics in Environmental Bacteria – A Novel Biochemical Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS:134-90-7|this compound - Drug Delivery [ebclink.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijcrt.org [ijcrt.org]
Spectroscopic Profile of L-(+)-Threo-Chloramphenicol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for L-(+)-Threo-chloramphenicol, a broad-spectrum antibiotic. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable reference data for researchers and professionals in the field of drug development and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.13 | d | 2H | Ar-H |
| 7.51 | d | 2H | Ar-H |
| 6.45 | d | 1H | NH |
| 5.15 | d | 1H | CH-OH |
| 4.20 | m | 1H | CH-NH |
| 3.85 | dd | 1H | CH₂-OH |
| 3.65 | dd | 1H | CH₂-OH |
| 3.55 | d | 1H | CH-Cl₂ |
Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts may vary slightly depending on the solvent and concentration.
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| 164.5 | C=O (amide) |
| 148.0 | Ar-C (quaternary, attached to NO₂) |
| 147.5 | Ar-C (quaternary) |
| 128.0 | Ar-CH |
| 123.5 | Ar-CH |
| 78.5 | CH-OH |
| 66.0 | CH-Cl₂ |
| 60.5 | CH₂-OH |
| 56.0 | CH-NH |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, providing information about its functional groups. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various structural features.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3352 - 3246 | Strong, Broad | O-H and N-H stretching |
| 3081 | Medium | Aromatic C-H stretching |
| 1681 | Strong | C=O stretching (amide I) |
| 1559 | Strong | C=C stretching (aromatic) |
| 1521 | Strong | NO₂ asymmetric stretching |
| 1518 | Strong | N-H bending (amide II) |
| 1351 | Strong | NO₂ symmetric stretching |
| 662 | Medium | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. For this compound, a common ionization technique is electrospray ionization (ESI), often coupled with tandem mass spectrometry (MS/MS) for structural elucidation.
Table 4: Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion Type |
| 321.0 | [M-H]⁻ (Precursor Ion) |
| 257.0 | Product Ion |
| 194.0 | Product Ion |
| 176.0 | Product Ion |
| 152.0 | Product Ion |
Note: The fragmentation pattern can be influenced by the collision energy used in MS/MS experiments.
Experimental Protocols
This section outlines the general methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may need to be optimized for individual experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
The following protocol describes the acquisition of an FT-IR spectrum of this compound using the KBr pellet method:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
A general procedure for the analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization is as follows:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system compatible with the LC mobile phase (e.g., methanol (B129727)/water or acetonitrile/water).
-
Instrumentation: Employ a high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Liquid Chromatography:
-
Use a suitable reversed-phase column (e.g., C18).
-
Develop a gradient or isocratic elution method using a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
-
Mass Spectrometry:
-
Operate the ESI source in negative ion mode.
-
Optimize source parameters such as capillary voltage, nebulizer gas flow, and drying gas temperature.
-
For MS/MS analysis, select the precursor ion (m/z 321 for [M-H]⁻) in the first mass analyzer.
-
Induce fragmentation in the collision cell by applying an optimized collision energy.
-
Scan for the expected product ions in the second mass analyzer.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the precursor and product ions and to confirm the fragmentation pattern.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Methodological & Application
Preparation of L-(+)-Threo-Chloramphenicol Stock Solution for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and use of L-(+)-Threo-chloramphenicol stock solutions in a laboratory setting. Chloramphenicol (B1208) is a broad-spectrum antibiotic that inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit and preventing the attachment of aminoacyl-tRNA.[1][2][3] It is widely used in molecular biology for the selection of transformed bacteria containing plasmids with a chloramphenicol resistance gene (most commonly the chloramphenicol acetyltransferase, cat, gene).[1][2][4]
Physicochemical and Solubility Data
This compound is a white to grey-white crystalline powder.[4] Understanding its solubility is critical for the preparation of stock solutions. Ethanol (B145695) is the most common solvent for preparing high-concentration stock solutions due to chloramphenicol's high solubility.[4][5] Its solubility in water is significantly lower.[4][5]
| Solvent | Solubility | Reference |
| Ethanol | 50 mg/mL | [1][4] |
| Ethanol | 33.3 mg/mL | [4] |
| Ethanol | 10 mg/mL | [6] |
| Dimethyl sulfoxide (B87167) (DMSO) | 12.5 mg/mL | [6] |
| Water | 2.5 mg/mL | [4][5] |
| Phosphate-buffered saline (PBS), pH 7.2 | ~0.12 mg/mL | [6] |
Recommended Stock and Working Concentrations
The optimal stock and working concentrations of chloramphenicol can vary depending on the application, bacterial strain, and specific experimental conditions. Below is a summary of commonly used concentrations for bacterial selection.
| Concentration Type | Concentration | Solvent | Application | Reference |
| Stock Solution | 10 - 50 mg/mL | 100% Ethanol | General bacterial selection | [1][2][4] |
| Stock Solution | 34 mg/mL | 70% Ethanol | Bacterial selection in gene cloning | [7] |
| Stock Solution | 20 mg/mL | 95% Ethanol | General bacterial selection | [8][9] |
| Working Concentration | 10 - 20 µg/mL | - | Bacterial selection | [1] |
| Working Concentration | 20 µg/mL | - | Bacterial selection | [8][9] |
| Working Concentration | 30 µg/mL | - | E. coli selection | [10] |
| Working Concentration | up to 170 µg/mL | - | Increasing low-copy-number plasmid yield | [2] |
Experimental Protocols
Protocol 1: Preparation of 25 mg/mL Chloramphenicol Stock Solution in 100% Ethanol
This protocol is suitable for most routine bacterial selection applications.
Materials:
-
This compound powder
-
100% Ethanol (molecular biology grade)
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile membrane filter (0.22 µm porosity) and syringe
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: Accurately weigh out the desired amount of chloramphenicol powder. For example, to prepare 10 mL of a 25 mg/mL stock solution, weigh 250 mg of chloramphenicol.
-
Dissolving: Transfer the powder to a sterile conical tube. Add the appropriate volume of 100% ethanol (e.g., 10 mL).
-
Mixing: Vortex the solution until the chloramphenicol is completely dissolved. The solution should be clear.[1]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile container. Do not autoclave chloramphenicol solutions. [2]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label the aliquots with the name of the antibiotic, concentration, and date of preparation. Store the aliquots at -20°C.[2][7]
Protocol 2: Preparation of Working Solutions for Bacterial Culture Media
Procedure:
-
Thaw Stock Solution: Thaw a frozen aliquot of the chloramphenicol stock solution.
-
Cool Media: Prepare your liquid (e.g., LB broth) or solid (e.g., LB agar) bacterial culture medium and autoclave it. Allow the medium to cool to a temperature where the container can be comfortably handled (typically below 55°C) before adding the antibiotic. This is crucial to prevent heat degradation of the chloramphenicol.
-
Dilution: Add the appropriate volume of the chloramphenicol stock solution to the cooled medium to achieve the desired final working concentration. For example, to prepare 1 L of medium with a final concentration of 25 µg/mL using a 25 mg/mL stock solution, add 1 mL of the stock solution.
-
Mixing: Mix the medium thoroughly to ensure even distribution of the antibiotic.
-
Pouring Plates: If preparing agar (B569324) plates, pour them immediately after mixing and allow them to solidify.
Stability and Storage
Proper storage is essential to maintain the efficacy of chloramphenicol solutions.
-
Powder: Store chloramphenicol powder at room temperature (10°C to 30°C).[4] The solid form is stable for at least two years when stored at -20°C.[6]
-
Stock Solutions: Ethanol-based stock solutions should be stored at -20°C and are stable for up to 6 months.[8] Some sources suggest they can be stored for longer periods at -20°C.[7] For short-term storage, solutions can be kept at 2-8°C for up to 30 days.[4]
-
Aqueous Solutions: Aqueous solutions of chloramphenicol are less stable and are susceptible to photochemical decomposition in the presence of light.[1][4][5] It is not recommended to store aqueous solutions for more than one day.[6]
Visualizing the Workflow
The following diagram illustrates the key steps in the preparation of a chloramphenicol stock solution.
Caption: Workflow for preparing sterile chloramphenicol stock solution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. khimexpert.com [khimexpert.com]
- 3. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 4. labmart.id [labmart.id]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. Chloramphenicol Stock Solution [novoprolabs.com]
- 9. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 10. Working concentration with Chloramphenicol - Bacteria Escherichia coli - BNID 108848 [bionumbers.hms.harvard.edu]
Application of L-(+)-Threo-Chloramphenicol in Molecular Cloning
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-(+)-Threo-chloramphenicol is a broad-spectrum antibiotic that plays a crucial role in molecular cloning primarily as a selective agent. Its utility stems from its specific mechanism of action, which inhibits bacterial protein synthesis, and the corresponding resistance conferred by the chloramphenicol (B1208) acetyltransferase (CAT) enzyme. This document provides detailed application notes and protocols for the effective use of this compound in molecular cloning workflows.
Chloramphenicol functions by binding to the 50S subunit of the bacterial ribosome, specifically to the A2451 and A2452 residues in the 23S rRNA. This binding action inhibits the peptidyl transferase activity, thereby preventing the elongation of the protein chain.[1][2][3] Due to this bacteriostatic effect, it is widely employed to select for bacteria that have been successfully transformed with a plasmid carrying the cat gene, which encodes for chloramphenicol acetyltransferase.[4][5][6] This enzyme inactivates chloramphenicol by acetylating its hydroxyl groups, preventing it from binding to the ribosome.[1][2]
Beyond its role in selection, chloramphenicol is also utilized to increase the yield of certain plasmids in bacterial cultures.[7][8] By arresting protein synthesis, it halts cell division while allowing the replication of plasmids with relaxed origins of replication to continue, leading to an accumulation of plasmid DNA.[1][7]
Key Applications in Molecular Cloning
-
Selection of Transformed Bacteria: The most common application is the selection of bacterial cells that have successfully incorporated a plasmid containing the chloramphenicol resistance gene (cat).
-
Plasmid Amplification: It is used to increase the copy number of low-copy-number plasmids that have a relaxed origin of replication (e.g., pMB1 or ColE1).[8]
Data Presentation: Quantitative Parameters
The effective concentration of chloramphenicol can vary depending on the specific application, bacterial strain, and plasmid. The following table summarizes key quantitative data for its use in E. coli.
| Parameter | Application | Recommended Concentration | Stock Solution (in Ethanol) |
| Working Concentration | Bacterial Selection | 10-25 µg/mL[9][10] | 25-34 mg/mL[11][12] |
| Plasmid Amplification | 125-170 µg/mL[7][8][13] | 25-34 mg/mL[12] | |
| Incubation Time | Bacterial Selection (Plates) | 12-24 hours | N/A |
| Plasmid Amplification | 12-16 hours[12][13] | N/A | |
| Optical Density (OD₆₀₀) for Plasmid Amplification | N/A | ~0.4[12][13] | N/A |
Experimental Protocols
Protocol 1: Preparation of Chloramphenicol Stock Solution
Materials:
-
This compound powder
-
100% Ethanol
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of chloramphenicol powder. To prepare a 34 mg/mL stock solution, weigh 340 mg of chloramphenicol.
-
Dissolve the powder in 10 mL of 100% ethanol.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. The stock solution is stable for at least one year when stored properly.
Protocol 2: Selection of Transformed Bacteria on Agar (B569324) Plates
Materials:
-
Luria-Bertani (LB) agar
-
Chloramphenicol stock solution (34 mg/mL)
-
Petri dishes
-
Transformed bacterial culture
Procedure:
-
Prepare LB agar according to standard protocols and autoclave.
-
Cool the autoclaved LB agar to approximately 50-55°C in a water bath.
-
Add the chloramphenicol stock solution to the molten agar to achieve the desired final concentration (e.g., for 25 µg/mL, add 0.74 µL of a 34 mg/mL stock solution per mL of agar).
-
Mix the agar gently to ensure even distribution of the antibiotic.
-
Pour the LB agar containing chloramphenicol into sterile petri dishes (approximately 20-25 mL per plate).
-
Allow the plates to solidify at room temperature.
-
Spread the transformed bacterial culture on the surface of the plates.
-
Incubate the plates overnight (12-16 hours) at 37°C.
-
Observe the plates for the growth of resistant colonies.
Protocol 3: Plasmid Amplification using Chloramphenicol
Materials:
-
LB broth
-
Appropriate selective antibiotic (other than chloramphenicol, if necessary for the plasmid)
-
Bacterial culture containing the plasmid of interest
-
Chloramphenicol stock solution (34 mg/mL)
-
Incubator shaker
Procedure:
-
Inoculate a single bacterial colony into 5 mL of LB broth containing the appropriate selective antibiotic and grow overnight at 37°C with vigorous shaking.
-
The next day, inoculate a larger volume of LB broth (e.g., 500 mL) with the overnight culture (e.g., 5 mL).
-
Incubate the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.4.[12][13]
-
Add chloramphenicol to a final concentration of 170 µg/mL (add 5 µL of a 34 mg/mL stock solution per mL of culture).[8][13]
-
Continue to incubate the culture for an additional 12-16 hours at 37°C with vigorous shaking.[13]
-
Harvest the bacterial cells by centrifugation.
-
Proceed with plasmid DNA extraction using a standard protocol (e.g., alkaline lysis).
Visualizations: Diagrams and Workflows
References
- 1. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Chloramphenicol acetyltransferase as a selection marker for chlamydial transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene replacement in Toxoplasma gondii with chloramphenicol acetyltransferase as selectable marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloramphenicol acetyltransferase as selectable marker for plastid transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zymoresearch.com [zymoresearch.com]
- 8. When is chloramphenicol amplification of plasmids performed? [qiagen.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chloramphenicol Selection of IS10 Transposition in the cat Promoter Region of Widely Used Cloning Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Working concentration (dilution) of chloramph - bacteria - BNID 105311 [bionumbers.hms.harvard.edu]
- 12. khimexpert.com [khimexpert.com]
- 13. Dr. David W. Andrews - Lab Manual [andrewslab.ca]
Application Notes and Protocols: L-(+)-Threo-chloramphenicol in Cell-Free Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free expression (CFE) systems have emerged as powerful platforms for rapid protein synthesis, enabling applications from high-throughput screening to the production of toxic proteins. L-(+)-Threo-chloramphenicol, a broad-spectrum antibiotic, is a well-characterized inhibitor of prokaryotic protein synthesis.[1] While seemingly counterintuitive, its specific and potent action makes it a valuable tool within cell-free systems derived from prokaryotic sources like Escherichia coli.
These application notes provide a comprehensive overview of the uses of this compound in cell-free expression systems. This document details its mechanism of action, quantitative effects on protein synthesis, and provides detailed protocols for its application as a negative control and in conjunction with the Chloramphenicol (B1208) Acetyltransferase (CAT) reporter gene system.
Mechanism of Action
This compound functions by specifically inhibiting protein synthesis in prokaryotes. Its primary target is the 70S ribosome, a key component of the translational machinery in bacteria.
The mechanism involves the following key steps:
-
Binding to the 50S Ribosomal Subunit: Chloramphenicol binds to the 50S subunit of the bacterial ribosome.[1]
-
Inhibition of Peptidyl Transferase: This binding obstructs the peptidyl transferase center, the enzymatic core of the ribosome responsible for forming peptide bonds between amino acids.[1]
-
Halting Polypeptide Elongation: By blocking peptide bond formation, chloramphenicol effectively halts the elongation of the nascent polypeptide chain, leading to a cessation of protein synthesis.[1]
It is important to note that while highly effective against prokaryotic ribosomes, chloramphenicol has a much lower affinity for the 80S ribosomes found in eukaryotic cells, providing a basis for its selective toxicity.[1]
Caption: Chloramphenicol binds the 50S ribosomal subunit, inhibiting peptide bond formation.
Applications in Cell-Free Systems
While a potent inhibitor, chloramphenicol serves several critical roles in the context of CFE workflows.
-
Negative Control: The most common application is as a robust negative control. Adding chloramphenicol to a CFE reaction should completely abolish the synthesis of the target protein. This helps researchers to confirm that the observed protein product is indeed the result of de novo synthesis from the provided DNA template and not from pre-existing protein or other artifacts in the cell extract.
-
Plasmid Selection during Extract Preparation: Some E. coli strains used for preparing cell extracts, such as BL21-Rosetta2, carry a plasmid that provides rare tRNAs to enhance the expression of heterologous proteins. Chloramphenicol is used in the growth media to ensure the maintenance of this essential plasmid within the bacterial population prior to harvesting and lysis.
-
Bacterial Contamination Control: In some high-throughput or long-duration CFE applications, there is a risk of microbial contamination. While not a primary use, chloramphenicol can be included to suppress the growth of contaminating bacteria that could otherwise consume resources and interfere with the reaction. However, this will also inhibit the desired protein synthesis if the CFE system is of bacterial origin.
-
Reporter Gene Assays: The gene for Chloramphenicol Acetyltransferase (CAT) is a widely used reporter in molecular biology.[2][3] This enzyme inactivates chloramphenicol.[2] In a cell-free context, the CAT gene can be placed under the control of a specific promoter, and its expression level (and thus the promoter's activity) can be quantified by measuring the enzymatic conversion of radioactive chloramphenicol.
Quantitative Data: Effect on Protein Synthesis
The inhibitory effect of chloramphenicol is dose-dependent. While comprehensive dose-response curves for various E. coli-based CFE systems are not extensively published, data from in vivo studies and specific in vitro experiments provide a strong indication of the effective concentration range.
| Parameter | Concentration (µM) | Concentration (µg/mL) | System | Effect | Reference |
| IC₅₀ (Protein Synthesis) | ~2 | ~0.65 | E. coli (in vivo) | 50% inhibition of protein synthesis. | [2][3] |
| Near-Complete Inhibition | 30 | ~9.7 | E. coli S30 Cell-Free | Near-complete inhibition of luciferase synthesis. | [4] |
| Complete Inhibition | 300 | ~97 | E. coli Cell-Free | Used for complete inhibition of leucine (B10760876) incorporation. | [5] |
Note: The IC₅₀ value is derived from growing cells and may differ slightly in a cell-free reaction due to the absence of a cell wall and efflux pumps. The higher concentrations are typically used in CFE systems to ensure complete and rapid inhibition for negative control experiments.
Experimental Protocols
Protocol: Using Chloramphenicol as a Negative Control in a Cell-Free Reaction
This protocol describes the use of chloramphenicol to validate that protein synthesis in an E. coli-based CFE system is template-dependent.
Materials:
-
E. coli S30 cell-free extract kit (commercial or lab-prepared)
-
DNA template (plasmid or linear) encoding the protein of interest
-
This compound stock solution (e.g., 10 mg/mL in 100% ethanol)
-
Nuclease-free water
-
Reaction tubes (e.g., PCR tubes or microcentrifuge tubes)
-
Incubator or thermocycler
Procedure:
-
Prepare a Master Mix: On ice, prepare a master mix of the CFE reaction components (cell extract, energy solution, amino acids, etc.) according to the manufacturer's instructions, sufficient for the number of planned reactions plus one extra.
-
Set Up Reactions: Aliquot the master mix into three separate reaction tubes labeled "Positive Control," "Negative Control (No DNA)," and "Negative Control (Chloramphenicol)."
-
Add DNA Template:
-
To the "Positive Control" tube, add the recommended amount of your DNA template.
-
To the "Negative Control (No DNA)" tube, add an equivalent volume of nuclease-free water.
-
To the "Negative Control (Chloramphenicol)" tube, add the same amount of DNA template as in the positive control.
-
-
Add Chloramphenicol:
-
Prepare a working dilution of the chloramphenicol stock solution in nuclease-free water.
-
Add the diluted chloramphenicol to the "Negative Control (Chloramphenicol)" tube to a final concentration of 100 µM (~32 µg/mL). This concentration is sufficient to ensure robust inhibition.
-
Add an equivalent volume of the diluent (e.g., water with a matched percentage of ethanol) to the positive control and no-DNA negative control tubes to ensure equal reaction volumes.
-
-
Incubation: Gently mix the contents of each tube and incubate at the recommended temperature (typically 29-37°C) for the desired duration (e.g., 2-4 hours).
-
Analysis: Analyze the results. For a fluorescent reporter protein, measure the fluorescence. For other proteins, use methods like SDS-PAGE, Western blotting, or functional assays.
Expected Results:
-
Positive Control: High level of protein expression.
-
Negative Control (No DNA): No detectable protein expression.
-
Negative Control (Chloramphenicol): No detectable protein expression, confirming that the synthesis machinery was inhibited.
Caption: Experimental setup for using chloramphenicol as a negative control in CFE.
Protocol: Chloramphenicol Acetyltransferase (CAT) Reporter Assay
This protocol provides a general overview of the steps involved in a CAT assay, which is used to quantify the activity of a promoter linked to the CAT gene. The most common method involves radioactive labeling.
Principle: Cell-free synthesized CAT enzyme will transfer an acetyl group from [¹⁴C]-acetyl-CoA to chloramphenicol. The acetylated and non-acetylated forms of chloramphenicol are then separated by thin-layer chromatography (TLC), and the amount of radioactivity in the acetylated form is quantified as a measure of CAT expression.
Materials:
-
CFE reaction product containing expressed CAT enzyme
-
[¹⁴C]-acetyl-CoA or [¹⁴C]-chloramphenicol
-
Acetyl-CoA (if using labeled chloramphenicol)
-
Chloramphenicol (if using labeled acetyl-CoA)
-
Reaction buffer (e.g., 0.25 M Tris-HCl, pH 7.8)
-
Ethyl acetate (B1210297)
-
Thin-Layer Chromatography (TLC) plate (silica gel)
-
TLC developing tank and solvent (e.g., 19:1 chloroform:methanol)
-
Phosphorimager or scintillation counter
Procedure:
-
Perform CFE: Set up and run a cell-free expression reaction using a plasmid where the promoter of interest drives the expression of the CAT gene.
-
Set up CAT Reaction: In a microcentrifuge tube, combine the CFE reaction product (cell lysate containing CAT), the radioactive substrate ([¹⁴C]-acetyl-CoA), and the non-radioactive substrate (chloramphenicol) in a suitable reaction buffer.
-
Incubate: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The incubation time can be adjusted based on the expected enzyme activity.
-
Extraction: Stop the reaction and extract the chloramphenicol and its acetylated forms by adding ethyl acetate and vortexing vigorously. Centrifuge to separate the phases. The organic (top) layer contains the chloramphenicol.
-
TLC Separation: Carefully spot the ethyl acetate layer onto a silica (B1680970) TLC plate. Allow the spot to dry completely.
-
Develop Chromatogram: Place the TLC plate in a developing tank containing the appropriate solvent system. Allow the solvent to migrate up the plate until it is near the top. The more non-polar acetylated forms of chloramphenicol will travel further up the plate than the unacetylated form.
-
Quantification: Dry the TLC plate and analyze it using a phosphorimager to quantify the radioactivity in the spots corresponding to acetylated and unacetylated chloramphenicol. Alternatively, the spots can be scraped from the plate and measured in a scintillation counter.
-
Calculate Activity: Determine the percentage of chloramphenicol that was acetylated to quantify the promoter activity.
Conclusion
This compound is a versatile and indispensable tool for researchers utilizing prokaryotic cell-free expression systems. Its well-defined mechanism of action allows for its confident use as a negative control to validate experimental results. Furthermore, its role in plasmid maintenance during cell extract preparation and its central part in the widely used CAT reporter gene system highlight its continued importance in molecular biology and drug development workflows. Understanding the appropriate concentrations and protocols for its use is key to leveraging its full potential in a cell-free context.
References
- 1. mdpi.com [mdpi.com]
- 2. How partially inhibitory concentrations of chloramphenicol affect the growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How partially inhibitory concentrations of chloramphenicol affect the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of L-(+)-Threo-Chloramphenicol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of L-(+)-Threo-chloramphenicol. The described protocol is applicable for the analysis of chloramphenicol (B1208) in bulk drug substances and various pharmaceutical formulations. The method is simple, precise, and accurate, employing a reversed-phase C18 column with UV detection. This document includes a comprehensive experimental protocol, data presentation in tabular format, and a visual representation of the analytical workflow.
Introduction
Chloramphenicol is a broad-spectrum antibiotic effective against a wide variety of microorganisms.[1][2] It functions by inhibiting protein synthesis in bacteria.[2] Due to its potential for serious side effects, accurate and reliable quantification of chloramphenicol in pharmaceutical products is crucial to ensure patient safety and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances. This application note outlines a robust HPLC method for the determination of this compound.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required for this analysis. The specific conditions for the chromatographic separation are summarized in the table below.
| Parameter | Condition |
| HPLC System | Isocratic Pumping System with UV-Vis Detector |
| Column | Nucleosil-C18, 100mm x 4.6mm, 5µm |
| Mobile Phase | Sodium pentanesulfonate solution: Acetonitrile: Glacial Acetic Acid (85:15:1, v/v/v) |
| Flow Rate | 2.0 mL/min[3][4] |
| Injection Volume | 20 µL[3] |
| Detection Wavelength | 272 nm[3] |
| Column Temperature | 25°C[3] |
| Diluent | Methanol[3] |
Reagent and Standard Preparation
2.2.1. Mobile Phase Preparation
-
Prepare a sodium pentanesulfonate solution by dissolving 2.1 g of sodium pentanesulfonate in 1000 mL of distilled water.[4]
-
Mix the sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid in the ratio of 85:15:1 (v/v/v).[2][3][4]
-
Filter the mobile phase through a 0.5 µm nylon membrane filter and degas for 20 minutes using a helium purge or sonication before use.[3]
2.2.2. Standard Stock Solution Preparation
-
Accurately weigh about 100 mg of this compound working standard.[3]
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol (B129727) to obtain a stock solution with a concentration of 1000 µg/mL.
2.2.3. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 40 µg/mL to 120 µg/mL).[3]
Sample Preparation
For Bulk Drug Substance:
-
Accurately weigh a quantity of the chloramphenicol powder equivalent to 100 mg.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
For Pharmaceutical Formulations (e.g., Eye Drops):
-
Transfer a volume of the formulation equivalent to 10 mg of chloramphenicol into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 40 - 120 µg/mL[3] |
| Correlation Coefficient (r²) | 0.9995[3] |
| Limit of Detection (LOD) | 1.4039 µg/mL[3] |
| Limit of Quantification (LOQ) | 4.6798 µg/mL[3] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
References
Application Notes and Protocols: L-(+)-Threo-Chloramphenicol as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of L-(+)-threo-chloramphenicol as a reference standard in various chromatographic applications. Detailed protocols, quantitative data, and visual workflows are included to assist in method development and validation for the analysis of chloramphenicol (B1208) in different matrices.
Introduction
Chloramphenicol is a broad-spectrum antibiotic that is effective against a wide variety of microorganisms.[1] However, due to potential serious side effects in humans, its use in food-producing animals is not permitted by regulatory agencies like the FDA.[2] Consequently, sensitive and accurate analytical methods are required to detect and quantify chloramphenicol residues in various samples, including food products and pharmaceutical formulations. This compound, the antibiotically active isomer, serves as a crucial reference standard for these chromatographic analyses.[3] Certified reference materials ensure the accuracy and reliability of analytical data.[4][5]
Mechanism of Action
Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[3][6] It diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome.[1][6][7] This binding action obstructs the peptidyl transferase step, preventing the formation of peptide bonds and the elongation of the polypeptide chain, which ultimately halts protein synthesis.[3][6]
Caption: Mechanism of action of Chloramphenicol.
Experimental Protocols
The following are detailed protocols for the preparation of this compound reference standards and their application in High-Performance Liquid Chromatography (HPLC) for the quantification of chloramphenicol.
Preparation of Stock and Working Standard Solutions
Accurate preparation of standard solutions is critical for the reliability of chromatographic results.[8]
Materials:
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (filtered)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
Protocol for 100 µg/mL Stock Solution:
-
Accurately weigh approximately 10 mg of the this compound reference standard.[9]
-
Quantitatively transfer the weighed standard to a 100 mL volumetric flask.
-
Add a small amount of acetonitrile to dissolve the standard and sonicate for 2 minutes to ensure complete dissolution.[9]
-
Bring the flask to volume with acetonitrile and mix thoroughly.[9]
-
This solution is the 100 µg/mL stock solution. Store at -18°C when not in use.[9]
Protocol for Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable diluent (e.g., a mixture of methanol and water).[2]
-
For example, to prepare a 10 µg/mL working standard, pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with the diluent.
-
Similarly, prepare a calibration curve by creating a series of standards with concentrations ranging from 10 to 90 µg/mL.[9]
HPLC Method for the Analysis of Chloramphenicol
This method is suitable for the determination of chloramphenicol in bulk drug and pharmaceutical dosage forms.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Waters C18 (150 x 4.6 mm, 5 µm) or equivalent L1 column[9][10] |
| Mobile Phase | Isocratic: Phosphate buffer (pH 6.8) and acetonitrile (20:80, v/v)[9] |
| Flow Rate | 1.0 mL/minute[9] |
| Detection | UV at 270 nm[9] or 272 nm[11] |
| Injection Volume | 20 µL[11] |
| Column Temperature | 40°C[12] |
System Suitability: Before sample analysis, the chromatographic system must be evaluated to ensure its performance.
-
Procedure: Inject the standard solution multiple times.
-
Acceptance Criteria: The relative standard deviation (RSD) for replicate injections should not be more than 1.0%.[13]
Assay Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.[11]
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and measure the peak areas.
-
The retention time for chloramphenicol is expected to be around 3.551 minutes under these conditions.[11]
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for the determination of chloramphenicol using this compound as a reference standard.
Table 1: Linearity and Range
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 50 - 150 | 0.999 | [11] |
| 0.04 - 0.16 (mg/mL) | Not specified | [14] |
| 50 - 1000 (µg/L) | 0.9933 | [15] |
Table 2: Detection and Quantification Limits
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.8 µg/mL | Blood Plasma | [15] |
| Limit of Quantification (LOQ) | Not specified | ||
| Decision Limit (CCα) | 0.29 µg/kg | Poultry Meal | [12] |
| Detection Capability (CCβ) | 0.32 µg/kg | Poultry Meal | [12] |
| Limit of Quantification (LOQ) | 0.15 µg kg⁻¹ | Honey | [16] |
Table 3: Recovery Studies
| Spiked Concentration | Average Recovery (%) | Matrix | Reference |
| 0.10 - 1.0 ng/g | 51 - 86 | Crab Meat | [2] |
| Not specified | 94 - 100 | Poultry Meal | [12] |
| Not specified | 92.0 | Blood Plasma | [15] |
| 0.24 µg/mL | 0.230 ± 0.0023 | Pasteurized Milk | [9] |
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of a sample using a reference standard in chromatography.
Caption: Chromatographic analysis workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. fda.gov [fda.gov]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 7. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. ijsdr.org [ijsdr.org]
- 10. USP Methods for Chloramphenicol using a Legacy L1 Column | SIELC Technologies [sielc.com]
- 11. iosrphr.org [iosrphr.org]
- 12. qclabdls.portal.gov.bd [qclabdls.portal.gov.bd]
- 13. scribd.com [scribd.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
Safe Handling and Disposal of L-(+)-Threo-Chloramphenicol in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and disposal of L-(+)-Threo-chloramphenicol in a laboratory setting. The information is intended to ensure the safety of laboratory personnel and to minimize environmental impact.
Introduction
This compound is a broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis.[1][2][3] It is effective against a wide variety of gram-positive and gram-negative bacteria.[3] Due to its potential for serious side effects, including bone marrow suppression and aplastic anemia, it is crucial to handle this compound with strict adherence to safety protocols.[2][3] In the laboratory, it is commonly used in molecular biology as a selection agent and in various research applications to study bacterial physiology and resistance mechanisms.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅ | [4][5][6][7] |
| Molecular Weight | 323.13 g/mol | [5][6][7] |
| Melting Point | 149 - 153 °C (300.2 - 307.4 °F) | [6][7] |
| Solubility in Water | 2.5 g/L (at 25°C) | [6] |
| Appearance | Off-white solid | [6] |
| pH | 5-7 | [6] |
Hazard Identification and Safety Precautions
Hazard Statements:
Precautionary Statements:
-
Do not handle until all safety precautions have been read and understood.[7][9]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[5][7][9]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][9][10]
-
Dispose of contents/container to an approved waste disposal plant.[7][9]
Personal Protective Equipment (PPE)
-
Eye Protection: ANSI-approved safety glasses or goggles with side-shields are mandatory.[5][12]
-
Hand Protection: Wear nitrile or chloroprene (B89495) gloves. Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[12]
-
Skin and Body Protection: A lab coat, buttoned to its full length, must be worn. Full-length pants and closed-toe shoes are required.[12]
Engineering Controls
-
Work with this compound in a certified ducted chemical fume hood.[6][9][12]
-
Ensure that an eyewash station and a safety shower are readily accessible.[5][6][9][12]
Experimental Protocols
Preparation of a Stock Solution (10 mg/mL)
-
Preparation: In a certified chemical fume hood, weigh out 100 mg of this compound powder.
-
Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of 100% ethanol (B145695) and vortex until the powder is completely dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile container.
-
Storage: Store the stock solution at -20°C in a clearly labeled, sealed container.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines a standard method for determining the MIC of this compound against a bacterial strain.
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard).
-
Dilution of Bacterial Culture: Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Chloramphenicol (B1208) Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB. The final concentrations should typically range from 0.25 to 256 µg/mL.
-
Inoculation: Add 50 µL of the diluted bacterial culture to each well containing 50 µL of the chloramphenicol dilutions, resulting in a final volume of 100 µL per well.
-
Controls: Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determining the MIC: The MIC is the lowest concentration of chloramphenicol that completely inhibits visible growth of the bacteria.
Spill and Emergency Procedures
Spills
-
Small Spills (Solid): Gently sweep up the material, avoiding dust formation, and place it in a sealed container for disposal.[6] Clean the spill area with soap and water.[12]
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area.[5][9] Wear a NIOSH-approved self-contained breathing apparatus and appropriate personal protection.[10] Contain the spill and collect the material for disposal in a chemical waste container.[10]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][12] Seek immediate medical attention.[5][9][12]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9][12] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[9][12] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[9][12] Wash out the mouth with water. Call a physician immediately.[9][12]
Safe Disposal
This compound and any materials contaminated with it are considered hazardous chemical waste.[13]
-
Solid Waste: Collect all solid waste, including unused powder and contaminated consumables (e.g., gloves, weigh boats, pipette tips), in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including stock solutions and experimental media containing chloramphenicol, in a clearly labeled, sealed hazardous waste container.
-
Disposal Method: All chloramphenicol waste must be disposed of through a licensed hazardous waste disposal company, typically via incineration.[14] Do not dispose of chloramphenicol down the drain or in the regular trash.[14] Autoclaving is not sufficient to destroy chloramphenicol.[13]
Visualizations
Caption: Mechanism of action of Chloramphenicol.
Caption: Workflow for MIC determination.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. witega.de [witega.de]
- 9. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. research.uga.edu [research.uga.edu]
- 13. bitesizebio.com [bitesizebio.com]
- 14. boards.straightdope.com [boards.straightdope.com]
Application Notes and Protocols: Experimental Use of L-(+)-Threo-Chloramphenicol in Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol (B1208) (CAM) is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing peptide bond formation. Of its four stereoisomers, only the D-(-)-threo-chloramphenicol isomer possesses significant antibacterial activity. The L-(+)-threo-chloramphenicol isomer is largely inactive against bacteria and serves as an invaluable tool in antibiotic resistance research. Its primary utility lies in its role as a negative control in various assays to ensure that observed effects are specific to the active D-(-)-threo isomer and not due to off-target interactions of the chemical scaffold. Furthermore, this compound has been noted to inhibit protein synthesis in reticulocytes and affect the oxidative activity of isolated mitochondria, making it a useful probe in studies of eukaryotic cellular processes.
These application notes provide detailed protocols for key experiments in antibiotic resistance studies involving chloramphenicol, with a focus on the proper use of the L-(+)-threo isomer as a control.
Data Presentation: Comparative Activity of Chloramphenicol Isomers
The following tables summarize the minimum inhibitory concentrations (MICs) of D-(-)-threo-chloramphenicol against various susceptible and resistant bacterial strains. It is important to note that for this compound, the MIC against these bacterial strains is significantly higher, often exceeding concentrations that are practically relevant for antibacterial activity, underscoring its role as an inactive isomer in this context.
Table 1: Minimum Inhibitory Concentration (MIC) of D-(-)-threo-Chloramphenicol Against Selected Bacteria
| Organism | Condition/Strain Type | MIC Range (µg/mL) | Citation(s) |
| Escherichia coli | Wildtype | 4 | [1] |
| Escherichia coli | Resistant (Swine Isolate) | 32 - 256 | [2] |
| Staphylococcus aureus | Susceptible | ≤8 | [3] |
| Streptococcus pneumoniae | Susceptible | ≤4 | |
| Pseudomonas aeruginosa | Generally Resistant | ≥32 | [3] |
| Salmonella spp. | Susceptible | ≤8 | [3] |
| Salmonella spp. | Resistant | ≥32 | [3] |
Note: MIC breakpoints can vary based on the standard-setting organization (e.g., CLSI).
Key Resistance Mechanisms & Experimental Workflows
The primary mechanisms of resistance to chloramphenicol are:
-
Enzymatic Inactivation: Production of Chloramphenicol Acetyltransferase (CAT), which acetylates the drug, rendering it unable to bind to the ribosome.
-
Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.
-
Target Modification: Mutations in the 23S rRNA component of the 50S ribosomal subunit that reduce the binding affinity of chloramphenicol.
The following diagram illustrates a general workflow for investigating chloramphenicol resistance.
References
- 1. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [On the inhibitory effect of chloramphenicol on mitochondrial protein synthesis as a possible cause of its selective toxic side effects (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-(+)-Threo-chloramphenicol for Studying Ribosomal Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(+)-threo-chloramphenicol is a broad-spectrum bacteriostatic antibiotic that has been a cornerstone in molecular biology for elucidating the mechanisms of protein synthesis. Its specific mode of action, targeting the bacterial ribosome, makes it an invaluable tool for investigating ribosomal function, structure, and dynamics. Chloramphenicol (B1208) inhibits protein synthesis by binding to the 50S ribosomal subunit and obstructing the peptidyl transferase center (PTC).[1][2][3] This inhibition prevents the formation of peptide bonds, thereby halting polypeptide chain elongation.[1][3][4]
These application notes provide a comprehensive overview of the use of this compound in ribosomal research, including its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action
Chloramphenicol exerts its bacteriostatic effect by specifically binding to the A-site of the peptidyl transferase center on the 50S subunit of the bacterial 70S ribosome.[1][5] Its binding site is located in a crevice formed by conserved nucleotides of the 23S rRNA, including A2451 and A2452.[1] By occupying this position, chloramphenicol sterically hinders the proper accommodation of the aminoacyl moiety of aminoacyl-tRNA (aa-tRNA) in the A-site.[6] This direct interference with substrate binding prevents the crucial step of peptide bond formation between the nascent polypeptide chain in the P-site and the incoming amino acid in the A-site.[1][2]
While primarily targeting bacterial ribosomes, chloramphenicol can also inhibit mitochondrial protein synthesis due to the prokaryotic origins of mitochondria.[2] This off-target effect is an important consideration in its clinical use and for in vivo studies.
Data Presentation
The following table summarizes key quantitative data related to the interaction of this compound with bacterial ribosomes.
| Parameter | Value | Organism/System | Reference |
| Inhibition Constant (Ki) | 0.7 µM | Escherichia coli (in vitro puromycin (B1679871) reaction) | [3] |
| Affinity Constant (K) | ~7.5 x 10^5 M-1 | Escherichia coli 70S ribosomes | [7] |
| Binding Site 1 Affinity (Kd) | 2 µM | Ribosomes | [6] |
| Binding Site 2 Affinity (Kd) | 200 µM | Ribosomes | [6] |
| Minimum Inhibitory Concentration (MIC) | 0.015 - 10,000 µg/mL | Escherichia coli | [8] |
| Minimum Inhibitory Concentration (MIC) | 0.06 - 128 µg/mL | Staphylococcus aureus | [8] |
| Minimum Inhibitory Concentration (MIC) | 2 - 16 µg/mL | Streptococcus pneumoniae | [8] |
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Workflow Diagram
Caption: General experimental workflow for studying ribosomal function using chloramphenicol.
Experimental Protocols
Isolation of Ribosomal Precursor Particles
This protocol describes the use of chloramphenicol to induce the accumulation of ribosomal precursor particles for their subsequent isolation and analysis.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Growth medium (e.g., LB or 2xYT)
-
This compound stock solution
-
Lysis Buffer (e.g., 30 mM Tris-HCl pH 8.0, 60 mM KCl, 60 mM NH4Cl, 10 mM MgCl2)[9]
-
DNase I
-
Sucrose solutions (10% and 40% w/v in Lysis Buffer)
-
Ultracentrifuge and appropriate rotors (e.g., SW41Ti)
-
Gradient maker or layering device
-
Fractionation system with UV monitoring (254 nm)
Procedure:
-
Cell Culture and Treatment: Inoculate a flask of growth medium with the bacterial strain and grow at the desired temperature (e.g., 25°C or 37°C) with shaking to an early-log phase (OD600 ≈ 0.2-0.4).[9]
-
Add this compound to a final concentration that inhibits growth but is not rapidly lethal (e.g., 7 µg/mL for E. coli).[9]
-
Continue to incubate the culture for a defined period (e.g., 30-60 minutes) to allow for the accumulation of precursor particles.[1]
-
Cell Lysis: Harvest the cells by centrifugation at 4°C. Wash the cell pellet with ice-cold Lysis Buffer.[1]
-
Resuspend the cell pellet in a small volume of ice-cold Lysis Buffer and add DNase I (e.g., to a final concentration of 20 U/mL).[9]
-
Lyse the cells using a French press or by sonication on ice.[1]
-
Clarify the lysate by centrifugation to remove cell debris.[1]
-
Sucrose Gradient Centrifugation: Prepare linear 10-40% sucrose gradients in ultracentrifuge tubes.[1]
-
Carefully layer the clarified lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 35,000 rpm in an SW41Ti rotor) for a sufficient time to separate the ribosomal particles (e.g., 16-18 hours) at 4°C.[1]
-
Fractionation and Analysis: Fractionate the gradient from top to bottom using a fractionation system while continuously monitoring the absorbance at 254 nm. Collect fractions of a defined volume. The resulting profile will show peaks corresponding to different ribosomal particles (e.g., 30S, 50S, 70S, and precursor particles with lower sedimentation coefficients).[1]
Ribosome Footprinting (Profiling)
This protocol outlines the general steps for ribosome footprinting to map the positions of ribosomes on mRNA, using chloramphenicol to arrest translation. Note that the use of chloramphenicol in ribosome profiling can introduce artifacts, such as ribosome pile-ups at the 5'-end of open reading frames.[2][10] Therefore, careful experimental design and data analysis are crucial. Alternative methods that avoid antibiotics by using rapid filtration and flash-freezing are also available.[2]
Materials:
-
Bacterial culture
-
This compound
-
Lysis buffer with chloramphenicol
-
Micrococcal nuclease (MNase)
-
Sucrose cushion or gradient solutions
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cell Growth and Treatment: Grow bacterial culture to mid-log phase.
-
Optional Pre-treatment: Add chloramphenicol to the culture medium to arrest translation prior to harvesting. Be aware of potential artifacts.[10]
-
Harvesting: Rapidly harvest cells, for example, by filtration and flash-freezing in liquid nitrogen to minimize changes in ribosome occupancy.[11]
-
Lysis: Lyse cells in a buffer containing chloramphenicol to prevent further translation.
-
Nuclease Digestion: Treat the lysate with micrococcal nuclease to digest mRNA that is not protected by ribosomes.
-
Monosome Isolation: Isolate monosomes (70S ribosomes with protected mRNA fragments) by sucrose cushion or gradient centrifugation.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).
-
Library Preparation and Sequencing: Prepare a sequencing library from the extracted footprints and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the genome to determine the positions of the ribosomes.
In Vitro Translation Inhibition Assay
This assay measures the inhibitory effect of chloramphenicol on protein synthesis in a cell-free system.
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract or a reconstituted PURE system)
-
mRNA template encoding a reporter protein (e.g., luciferase)
-
Amino acid mixture (with one radioactively labeled amino acid, or for use with a non-radioactive detection method)
-
This compound at various concentrations
-
Reaction buffer and energy source (ATP, GTP)
-
Detection reagents for the reporter protein (e.g., luciferase substrate) or for quantifying protein synthesis (e.g., scintillation counting)
Procedure:
-
Reaction Setup: Prepare a master mix containing the cell-free extract, reaction buffer, energy source, and amino acids.
-
Aliquot the master mix into reaction tubes.
-
Add this compound to the tubes at a range of final concentrations. Include a no-chloramphenicol control.
-
Initiate Translation: Add the mRNA template to each reaction tube to start protein synthesis.
-
Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 37°C) for a defined period (e.g., 60-90 minutes).[12]
-
Quantify Protein Synthesis: Stop the reactions and measure the amount of synthesized protein. For a luciferase reporter, add the luciferase substrate and measure luminescence. For radioactive labeling, precipitate the proteins and measure incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of chloramphenicol to determine the IC50 value.
Conclusion
This compound remains a powerful and versatile tool for probing the intricacies of ribosomal function. Its well-characterized mechanism of action allows for targeted studies of the peptidyl transferase center and the dynamics of protein synthesis. The protocols provided herein offer a starting point for researchers to employ chloramphenicol in their investigations of ribosome biogenesis, translation, and the discovery of new ribosome-targeting antimicrobials. Careful consideration of its potential off-target effects and experimental artifacts is essential for robust and accurate data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of ribosomal peptidyltransferase by chloramphenicol. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 6. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of chloramphenicol-binding protein in Escherichia coli ribosomes by affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. A systematically-revised ribosome profiling method for bacteria reveals pauses at single-codon resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIBO-seq in Bacteria: a Sample Collection and Library Preparation Protocol for NGS Sequencing [jove.com]
- 12. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for the LC-MS/MS Detection of L-(+)-Threo-Chloramphenicol
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-(+)-Threo-chloramphenicol, commonly known as chloramphenicol (B1208) (CAP), is a broad-spectrum antibiotic.[1][2] Due to its potential adverse effects on human health, including aplastic anemia, its use in food-producing animals is banned in many countries, including the European Union, the United States, and Canada.[1][3] Consequently, highly sensitive and specific analytical methods are required to detect and quantify CAP residues in various biological and food matrices to ensure consumer safety and regulatory compliance.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its exceptional sensitivity, selectivity, and accuracy.[3][5]
This document provides detailed application notes and protocols for the detection and quantification of this compound in various sample matrices using LC-MS/MS.
Principle of the Method
The method involves the extraction of chloramphenicol from the sample matrix, followed by chromatographic separation using liquid chromatography (LC) and subsequent detection and quantification by tandem mass spectrometry (MS/MS). The MS/MS system is typically operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for chloramphenicol.[6] Negative ion electrospray ionization (ESI) is commonly used for the analysis of chloramphenicol.[5]
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the complexity of the sample matrix. The goal is to efficiently extract chloramphenicol while minimizing matrix interferences.
a) Protocol for Milk Samples (Protein Precipitation) [3][7]
This protocol utilizes a simple protein precipitation step, making it rapid and cost-effective.[3][7]
-
To 1.0 mL of milk sample, add 1.5 mL of acetonitrile (B52724).[7]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and dilute it with water prior to LC-MS/MS analysis.[7]
b) Protocol for Honey Samples (Liquid-Liquid Extraction) [2][8]
-
Weigh 5 g of honey into a centrifuge tube.
-
Add 5 mL of water and vortex to dissolve the honey.
-
Add 10 mL of ethyl acetate (B1210297) and vortex for 1 minute for extraction.[9]
-
Centrifuge at 4000 rpm for 10 minutes.[10]
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50 °C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
c) Protocol for Meat/Shrimp Samples (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe) [5][11][12]
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps.[12]
-
Add 10 mL of acetonitrile or ethyl acetate.[6]
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant (acetonitrile or ethyl acetate layer) for cleanup.
-
Cleanup is performed by dispersive solid-phase extraction (d-SPE) by adding a sorbent (e.g., C18, PSA) to the extract.
-
Vortex and centrifuge the sample.
-
The resulting supernatant is ready for LC-MS/MS analysis after solvent exchange or dilution.
Liquid Chromatography (LC) Conditions
The following are typical LC parameters for the separation of chloramphenicol. Optimization may be required based on the specific instrument and column used.
| Parameter | Typical Value |
| Column | C18 or equivalent reverse-phase column (e.g., 50 x 2.1 mm, 2.5 µm)[5] |
| Mobile Phase A | Water with 0.1% formic acid or 0.1% acetic acid[6][11] |
| Mobile Phase B | Acetonitrile or Methanol[5][6] |
| Flow Rate | 0.2 - 0.5 mL/min[5][6] |
| Injection Volume | 5 - 20 µL[5][12] |
| Column Temperature | 30 - 40 °C[6] |
| Gradient Elution | A typical gradient starts with a high percentage of aqueous phase (e.g., 90% A) and ramps up to a high percentage of organic phase (e.g., 90% B) to elute the analyte. |
Mass Spectrometry (MS/MS) Conditions
Detection is performed using a triple quadrupole mass spectrometer in negative ion electrospray (ESI-) mode.
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[5] |
| Ion Spray Voltage | -2800 to -4500 V |
| Source Temperature | 120 - 500 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Collision Gas | Argon |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Chloramphenicol:
The precursor ion for chloramphenicol is [M-H]⁻ at m/z 321.[6][11] Two common product ions are monitored for quantification and confirmation.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| 321 | 152 | -22 | Quantifier[6] |
| 321 | 257 | -12 to -14 | Qualifier[8][11] |
| 321 | 194 | -10 to -18 | Qualifier[6][8] |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for LC-MS/MS methods for chloramphenicol detection.
Table 1: Method Performance in Various Matrices
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Linearity (R²) | Reference |
| Milk | - | < 0.050 | - | > 0.995 | [3] |
| Honey | 0.01 | - | 81 - 110 | > 0.998 | [4] |
| Shrimp | 0.08 | 0.3 | 85 - 102 | > 0.99 | [11] |
| Meat | - | 0.01 | 85 - 120 | > 0.99 | [5] |
| Various Biological Matrices | - | - | 92.1 - 107.1 | 0.99 - 0.998 | [6] |
Table 2: Linearity and Range
| Matrix | Linear Range (µg/kg) | Weighting Factor | Reference |
| Milk | 0.05 - 1.0 | 1/x | [3] |
| Honey | 0.05 - 2.0 | - | |
| Shrimp | 0.05 - 2.0 (ppb) | - | [11] |
| Meat | 0.01 - 1.0 | 1/x² | [5] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the LC-MS/MS analysis of chloramphenicol.
Caption: General workflow for LC-MS/MS analysis of chloramphenicol.
Logical Relationship of Key Method Components
This diagram shows the interconnectedness of the different stages of the analytical method.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. sciex.com [sciex.com]
- 6. scispace.com [scispace.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Determination of Chloramphenicol in Honey Using Salting-Out Assisted Liquid-Liquid Extraction Coupled with Liquid Chromatography-Tandem Mass Spectrometry and Validation According to 2002/657 European Commission Decision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Degradation of L-(+)-Threo-chloramphenicol in solution and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-(+)-Threo-chloramphenicol in solution.
Frequently Asked Questions (FAQs)
Q1: My chloramphenicol (B1208) solution appears discolored. What could be the cause?
A1: Discoloration of a chloramphenicol solution, often appearing as a yellowish tint, is a common indicator of degradation. This is primarily due to the formation of various degradation products resulting from hydrolysis, photolysis, or exposure to high temperatures. One of the known degradation products that can contribute to color change is p-nitrobenzaldehyde.[1][2] It is crucial to investigate the storage conditions and handling procedures to identify the root cause.
Q2: I suspect my chloramphenicol stock solution has lost potency. How can I confirm this?
A2: A loss of potency is a direct consequence of chloramphenicol degradation. To confirm this, you will need to perform a quantitative analysis of the active pharmaceutical ingredient (API) concentration. The most common and reliable method for this is High-Performance Liquid Chromatography (HPLC).[3][4] By comparing the current concentration to the initial concentration or the value stated on the certificate of analysis, you can determine the extent of degradation.
Q3: What are the primary factors that cause the degradation of chloramphenicol in solution?
A3: The stability of chloramphenicol in solution is significantly influenced by several factors:
-
pH: Chloramphenicol is susceptible to both acid and base-catalyzed hydrolysis.[5] The rate of hydrolysis increases significantly below pH 5 and above pH 8.
-
Temperature: Elevated temperatures accelerate the degradation process.[4][6] Storing solutions at room temperature or higher for extended periods can lead to significant loss of the active compound.
-
Light: Exposure to sunlight, UV, and even tungsten light can induce photodegradation, leading to the formation of various by-products.[2][3]
Troubleshooting Guides
Issue 1: Rapid Degradation of Chloramphenicol Solution
Symptoms:
-
Noticeable decrease in antibacterial activity.
-
Change in solution color or clarity.
-
Unexpected peaks appearing in HPLC chromatograms.
Possible Causes & Solutions:
| Cause | Solution |
| Improper pH of the solution | Adjust the pH of your solution to a neutral range (ideally between pH 7.0 and 7.5) using a suitable buffer system, such as a borate (B1201080) buffer.[7][8] |
| Exposure to light | Always store chloramphenicol solutions in amber-colored vials or wrap the container with aluminum foil to protect it from light.[3][9] Preparation of the solution should also be done in subdued light.[3] |
| High storage temperature | Store stock solutions and diluted working solutions at the recommended temperature of 2°C to 8°C.[4][10] Avoid repeated freeze-thaw cycles. |
| Inappropriate sterilization method | If sterility is required, use sterile filtration (e.g., with a 0.22 µm filter) instead of autoclaving. Heating at 115°C for 30 minutes can cause a 10% loss of chloramphenicol.[8] |
Issue 2: Inconsistent Experimental Results
Symptoms:
-
High variability in bioassay results.
-
Poor reproducibility of experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Use of degraded chloramphenicol stock | Prepare fresh stock solutions of chloramphenicol regularly. Do not use stock solutions that have been stored for extended periods, especially at room temperature. Aqueous solutions stored at 20-22°C for 290 days can lose about half their chloramphenicol content.[7] |
| Interaction with other solution components | Be aware of potential interactions with other components in your experimental medium. For instance, the presence of certain ions can affect stability. |
Degradation Pathways and Prevention Strategies
The degradation of this compound in solution can occur through several pathways, primarily hydrolysis and photolysis.
Hydrolysis
Hydrolysis of the amide linkage is a major degradation pathway for chloramphenicol in aqueous solutions.[4] This reaction is catalyzed by both acidic and alkaline conditions.
Caption: Hydrolysis degradation pathway of Chloramphenicol.
Photodegradation
Exposure to light, particularly UV radiation, can lead to complex degradation pathways involving oxidation-reduction and condensation reactions.[2][4]
Caption: Major photodegradation products of Chloramphenicol.
Quantitative Data on Chloramphenicol Degradation
The following tables summarize quantitative data on the degradation of chloramphenicol under various conditions.
Table 1: Effect of Temperature and pH on Hydrolysis
| Temperature (°C) | pH | Degradation Rate Constant (k) | Reference |
| 50-60 | < 5 | Increased hydrolysis | [5] |
| 50-60 | > 8 | Increased hydrolysis | [5] |
| 100 | - | 0.0018-0.0025 min⁻¹ (in water) | [6] |
| 100 | - | 4% degradation in 30 min | [8] |
| 115 | - | 10% degradation in 30 min | [8] |
| 120 | 4.7 | Less stable than at pH 7.2 | [3] |
| 120 | 7.2 | More stable than at pH 4.7 | [3] |
Table 2: Stability of Chloramphenicol Eye Drops at Different Temperatures
| Temperature (°C) | pH | Stability | Reference |
| 4 | 4.7 | More stable than at 100°C and 120°C | [3] |
| 4 | 7.2 | More stable than at pH 4.7 | [3] |
| 21 | 4.7 | More stable than at 100°C and 120°C | [3] |
| 21 | 7.2 | More stable than at pH 4.7 | [3] |
Experimental Protocols
Protocol 1: HPLC Analysis of Chloramphenicol and its Degradation Products
This protocol provides a general method for the simultaneous determination of chloramphenicol and its major degradation products.
Caption: General workflow for HPLC analysis of Chloramphenicol.
Methodology:
-
Mobile Phase Preparation: Prepare a mixture of boric acid solution and acetonitrile (B52724) in a 60:45 ratio. Adjust the final pH to 3.0.[3] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of chloramphenicol reference standard and dissolve it in the mobile phase to obtain a known concentration.
-
Sample Preparation: Dilute the chloramphenicol solution to be tested with the mobile phase to a concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: As prepared above.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at 278 nm.[10]
-
Injection Volume: Typically 20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks based on their retention times compared to the standard. Quantify the amount of chloramphenicol and any degradation products by comparing the peak areas.
Protocol 2: Accelerated Stability Study
This protocol outlines a method to assess the stability of a chloramphenicol solution under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare the chloramphenicol solution in the desired formulation and dispense it into multiple sealed vials.
-
Storage Conditions: Store the vials at elevated temperatures (e.g., 37°C, 45°C, and 55°C) in a stability chamber.[11] Also, store a set of control vials at the recommended storage temperature (e.g., 4°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 weeks), remove one vial from each temperature condition.[11]
-
Analysis: Analyze the samples for:
-
Physical appearance: Color, clarity, and presence of particulate matter.
-
pH: Measure the pH of the solution.
-
Chloramphenicol content: Determine the concentration of chloramphenicol using a validated HPLC method (as described in Protocol 1).
-
-
Data Evaluation: Plot the logarithm of the percentage of remaining chloramphenicol against time for each temperature. This data can be used to determine the degradation kinetics and estimate the shelf-life of the formulation.
References
- 1. Degradation products of chloramphenicol. | Semantic Scholar [semanticscholar.org]
- 2. spacefrontiers.org [spacefrontiers.org]
- 3. HPLC determination of chloramphenicol degradation in eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. ijpsonline.com [ijpsonline.com]
How to improve the solubility of L-(+)-Threo-chloramphenicol in water
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of L-(+)-Threo-chloramphenicol. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
This compound is slightly soluble in water. Its solubility in purified water at 25°C is approximately 2.5 mg/mL (or 1:400).[1][2][3][4] In phosphate-buffered saline (PBS) at pH 7.2, the solubility is significantly lower, around 0.12 mg/mL.[5]
Q2: What are the primary methods to enhance the aqueous solubility of chloramphenicol (B1208)?
The main strategies to increase the aqueous solubility of chloramphenicol include:
-
Co-solvency: Utilizing water-miscible organic solvents.
-
pH Adjustment: Modifying the pH of the aqueous solution.
-
Complexation: Forming inclusion complexes, particularly with cyclodextrins.
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate the drug.
Q3: How does pH affect the solubility and stability of chloramphenicol in aqueous solutions?
Increasing the pH of the solution can enhance the solubility of chloramphenicol. For instance, raising the pH to 8.6 can increase its solubility to 1% (10 mg/mL).[2][4] However, this comes at the cost of reduced stability and antibacterial activity.[2][4] Aqueous solutions are most stable in the pH range of 2-7.[6] In borax-buffered solutions at pH 7.4, chloramphenicol shows better stability compared to unbuffered aqueous solutions.[6]
Q4: Which co-solvents are effective for dissolving chloramphenicol?
Chloramphenicol is soluble in several organic solvents, which can be used as co-solvents with water. Effective co-solvents include ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[5] Blends of polyethylene (B3416737) glycol 300 (PEG 300) and glycerol (B35011) in water have also been shown to significantly enhance its solubility.[2]
Q5: How do cyclodextrins improve the solubility of chloramphenicol?
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like chloramphenicol within their hydrophobic cavity, forming water-soluble inclusion complexes. This "molecular encapsulation" effectively increases the apparent water solubility of the drug. Beta-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose.
Troubleshooting Guide
Issue: My chloramphenicol precipitates out of the aqueous solution upon standing.
-
Possible Cause 1: Supersaturation. You may have created a supersaturated solution, especially if heat was used for dissolution. As the solution cools, the solubility decreases, leading to precipitation.
-
Solution: Determine the saturation solubility at your storage temperature. Do not exceed this concentration. If you need a higher concentration, consider using a solubility enhancement technique.
-
-
Possible Cause 2: Change in pH. The pH of your solution might have shifted, affecting the solubility of chloramphenicol.
-
Solution: Use a suitable buffer system to maintain a stable pH. A borax (B76245) buffer (pH 7.4) has been shown to improve the stability of chloramphenicol solutions.[6]
-
-
Possible Cause 3: Insufficient Co-solvent. If using a co-solvent system, the proportion of the co-solvent may be too low to maintain the desired concentration of chloramphenicol in the solution.
-
Solution: Increase the concentration of the co-solvent or use a different co-solvent system with higher solubilizing capacity. Refer to the quantitative data tables below for guidance.
-
Issue: The aqueous solution of chloramphenicol has turned yellow and a precipitate has formed.
-
Possible Cause: Photochemical Decomposition. Exposure to light can cause chloramphenicol to degrade, resulting in a yellow discoloration, the formation of an orange-yellow precipitate, and a decrease in the pH of the solution.[6]
-
Solution: Always protect chloramphenicol solutions from light by storing them in amber-colored vials or by wrapping the container in aluminum foil.
-
Issue: I observe a loss of antibacterial activity in my prepared chloramphenicol solution.
-
Possible Cause 1: Hydrolysis. Chloramphenicol can undergo hydrolysis in aqueous solutions, especially at pH values outside the optimal range of 2-7 and at elevated temperatures.[6]
-
Solution: Prepare fresh solutions and store them at recommended temperatures (e.g., -20°C for long-term storage of stock solutions).[5] Use a buffered system to maintain an appropriate pH.
-
-
Possible Cause 2: High pH. As mentioned, while a high pH (e.g., 8.6) increases solubility, it can significantly reduce the stability and antibacterial activity of the drug.[2][4]
-
Solution: Find a balance between solubility and stability. If a high concentration is required, consider other solubility enhancement techniques like complexation with cyclodextrins, which can improve solubility while preserving activity.
-
Quantitative Data Summary
Table 1: Solubility of Chloramphenicol in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water (25°C) | ~2.5[1][2][4] |
| PBS (pH 7.2) | ~0.12[5] |
| Ethanol | ~10[5] |
| Dimethyl Sulfoxide (DMSO) | ~12.5[5] |
| Dimethylformamide (DMF) | ~16[5] |
| Propylene Glycol (25°C) | ~167 (1:6)[3] |
Table 2: Solubility of Chloramphenicol in PEG 300 and Glycerol Co-solvent Blends at 5°C
| PEG 300 (%) | Glycerol (%) | Water (%) | Solubility (mg/mL) |
| 10 | 2 | 88 | 6.6 |
| 15 | 5 | 80 | 10.5 |
Data extracted from a study on hypertonic ophthalmic solutions.
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents (PEG 300 and Glycerol)
This protocol describes how to determine the solubility of chloramphenicol in a water/PEG 300/glycerol co-solvent system.
Materials:
-
This compound powder
-
Polyethylene glycol 300 (PEG 300)
-
Glycerol
-
Purified water
-
Conical flasks with stoppers
-
Rotary shaker
-
Filtration apparatus (e.g., syringe filters)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Co-solvent Blends: Prepare various blends of PEG 300, glycerol, and water by volume. For example, a 10:2:88 blend would consist of 10 mL of PEG 300, 2 mL of glycerol, and 88 mL of water.
-
Add Excess Chloramphenicol: To a known volume of each co-solvent blend in a conical flask, add an excess amount of chloramphenicol powder.
-
Equilibration: Seal the flasks and place them on a rotary shaker. Agitate the samples for 36 hours at a constant temperature to ensure equilibrium is reached.[2]
-
Visual Inspection: Periodically check for undissolved solid to ensure that an excess of the drug is present.
-
Sedimentation: After shaking, allow the flasks to stand in the dark for 12 hours to allow the undissolved particles to settle.[2]
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant and filter it to remove any undissolved solid.
-
Quantification: Dilute the filtered sample with a suitable solvent and determine the concentration of chloramphenicol using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 278 nm). A standard calibration curve should be prepared beforehand.
-
Data Analysis: The determined concentration represents the solubility of chloramphenicol in that specific co-solvent blend.
Protocol 2: Preparation of Chloramphenicol-β-Cyclodextrin Inclusion Complexes
This protocol provides two common methods for preparing solid inclusion complexes of chloramphenicol with β-cyclodextrin (β-CD).
Method A: Kneading
-
Molar Ratio Calculation: Determine the required amounts of chloramphenicol and β-CD for a specific molar ratio (e.g., 1:1 or 1:2).
-
Physical Mixture: Create a physical mixture of the calculated amounts of chloramphenicol and β-CD powder.
-
Moistening: Moisten the powder mixture with a small amount of a water-ethanol solution.
-
Kneading: Manually knead the moistened mixture in a mortar for approximately 30 minutes to form a paste.
-
Drying: Dry the resulting paste at 40°C for 24 hours.
-
Sieving: Sieve the dried product to obtain a powder of uniform particle size.
Method B: Co-precipitation
-
Dissolve β-CD: Dissolve the calculated amount of β-CD in water.
-
Dissolve Chloramphenicol: Dissolve the calculated amount of chloramphenicol in ethanol.
-
Mixing: Add the chloramphenicol solution to the β-CD solution while stirring.
-
Evaporation: Stir the resulting suspension at 50°C for 30 minutes, then evaporate the solvent using a vacuum rotary evaporator.
-
Drying: Dry the resulting precipitate at 40°C for 24 hours.
-
Sieving: Sieve the dried product to obtain a powder with a uniform particle size.
Visualizations
Caption: Experimental workflow for determining chloramphenicol solubility using co-solvents.
Caption: Strategies for enhancing the aqueous solubility of chloramphenicol.
References
- 1. khimexpert.com [khimexpert.com]
- 2. Development and Evaluation of a Chloramphenicol Hypertonic Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: L-(+)-Threo-chloramphenicol Off-Target Effects in Eukaryotic Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of L-(+)-Threo-chloramphenicol in eukaryotic cells.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving chloramphenicol (B1208), presented in a question-and-answer format.
Issue 1: Unexpected Levels of Cell Death or Apoptosis
Question: I am observing significant cell death in my eukaryotic cell culture after treatment with chloramphenicol, even at concentrations intended to only inhibit mitochondrial protein synthesis. What could be the cause?
Answer: While chloramphenicol is a known inhibitor of mitochondrial protein synthesis, it can also induce apoptosis in various eukaryotic cell types through mechanisms that may be independent of or synergistic with mitochondrial stress.[1][2] This is a known off-target effect. Here are some potential reasons and troubleshooting steps:
-
Induction of Oxidative Stress: Chloramphenicol can lead to the production of reactive oxygen species (ROS), which in turn can trigger caspase-dependent apoptosis.
-
Direct Activation of Apoptotic Pathways: Studies have shown that chloramphenicol can lead to the activation of caspases, key mediators of apoptosis.
Troubleshooting Steps:
-
Confirm Apoptosis: Utilize an independent method to confirm that the observed cell death is apoptotic. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.
-
Measure Caspase Activity: Perform a caspase activity assay (e.g., using a fluorometric or colorimetric substrate) to determine if caspases are activated in your treated cells.
-
Assess Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 or TMRM to assess changes in the mitochondrial membrane potential, an early indicator of apoptosis.
-
Include an Antioxidant Control: Co-treat your cells with chloramphenicol and an antioxidant, such as N-acetylcysteine (NAC), to determine if the observed apoptosis is ROS-dependent.
-
Titrate Chloramphenicol Concentration: Perform a dose-response experiment to identify the lowest concentration of chloramphenicol that inhibits mitochondrial protein synthesis without inducing significant apoptosis in your specific cell line.
Issue 2: Altered Cell Signaling Pathways Unrelated to Mitochondrial Function
Question: My experiments show unexpected changes in the phosphorylation status of proteins in the JNK and/or PI3K/Akt signaling pathways after chloramphenicol treatment. Is this a known off-target effect?
Answer: Yes, this is a documented off-target effect. Chloramphenicol has been shown to activate both the c-Jun N-terminal kinase (JNK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways in a dose-dependent manner.[3][4] This can lead to various downstream cellular responses, including changes in gene expression and cell motility.
Troubleshooting Steps:
-
Confirm Pathway Activation: Use Western blotting with phospho-specific antibodies to confirm the increased phosphorylation of JNK and/or Akt at their respective activation sites (e.g., Thr183/Tyr185 for JNK and Ser473/Thr308 for Akt).
-
Use Pathway-Specific Inhibitors: To confirm that the observed downstream effects are indeed mediated by these pathways, co-treat your cells with chloramphenicol and a specific inhibitor for JNK (e.g., SP600125) or PI3K (e.g., LY294002).
-
Analyze Downstream Targets: Investigate the expression or activity of known downstream targets of these pathways. For example, activation of the JNK and PI3K/Akt pathways by chloramphenicol has been linked to increased expression of matrix metalloproteinase-13 (MMP-13).[3][4]
-
Perform a Time-Course Experiment: Analyze the phosphorylation status of JNK and Akt at different time points after chloramphenicol treatment to understand the kinetics of pathway activation.
Issue 3: Unexpected Changes in Gene Expression
Question: I have observed changes in the mRNA levels of genes not directly related to mitochondrial function after treating my cells with chloramphenicol. How can this be explained?
Answer: Chloramphenicol can modulate gene expression through its off-target effects on cell signaling pathways and other cellular processes. For instance, the activation of the JNK and PI3K/Akt pathways can lead to the activation of transcription factors that regulate the expression of specific genes, such as MMP-13.[3][4] Additionally, chloramphenicol has been found to inhibit the activity of the eukaryotic serine/threonine phosphatase CTDSP1, which can influence the phosphorylation state and activity of transcription-related proteins.[5][6]
Troubleshooting Steps:
-
Validate Gene Expression Changes: Use a secondary method, such as quantitative real-time PCR (qRT-PCR), to confirm the changes in gene expression observed in your initial experiment (e.g., microarray or RNA-seq).
-
Investigate Upstream Signaling: As detailed in Issue 2, examine the activation state of signaling pathways known to be affected by chloramphenicol to see if they correlate with the observed gene expression changes.
-
Consider Phosphatase Inhibition: If you suspect the involvement of altered phosphatase activity, you can perform an in vitro phosphatase assay with purified CTDSP1 and your protein of interest in the presence and absence of chloramphenicol.
-
Review Literature for Similar Effects: Search for literature reporting similar changes in gene expression in response to chloramphenicol or other mitochondrial stressors to gain further insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target vs. off-target effect of chloramphenicol in eukaryotic cells?
A1: The primary intended target of chloramphenicol is the bacterial ribosome, leading to the inhibition of protein synthesis. In eukaryotic cells, the inhibition of mitochondrial protein synthesis is often considered an "on-target" effect in the context of studying mitochondrial function due to the similarity between mitochondrial and bacterial ribosomes. However, in most other contexts, this is considered a significant "off-target" effect, as are the induction of apoptosis, modulation of cell signaling pathways (JNK, PI3K/Akt), and inhibition of other eukaryotic enzymes like the Ser/Thr phosphatase CTDSP1.
Q2: At what concentrations are the off-target effects of chloramphenicol typically observed?
A2: The effective concentrations can vary depending on the cell type and the specific off-target effect. Inhibition of mitochondrial protein synthesis and subsequent effects on ATP levels are often observed in the range of 10-100 µg/mL.[3] Activation of signaling pathways like JNK and PI3K/Akt has also been reported within this concentration range.[4] It is crucial to perform a dose-response curve for your specific cell line and endpoint of interest.
Q3: Can the off-target effects of chloramphenicol be avoided?
A3: Completely avoiding all off-target effects can be challenging. However, their impact can be minimized by:
-
Using the lowest effective concentration: Titrate the chloramphenicol concentration to find the minimum amount needed to achieve the desired primary effect (e.g., inhibition of mitochondrial protein synthesis) with the least impact on other cellular processes.
-
Using appropriate controls: Always include vehicle-only controls and consider using a positive control for the specific off-target effect you are concerned about (e.g., a known inducer of apoptosis).
-
Considering alternative inhibitors: If off-target effects are a major concern, explore other inhibitors of mitochondrial protein synthesis that may have a different off-target profile.
Q4: How can I be sure that the phenotype I am observing is due to an off-target effect and not just mitochondrial dysfunction?
A4: This requires careful experimental design. You can dissect these effects by:
-
Using inhibitors of the specific off-target pathway: As mentioned in the troubleshooting section, using specific inhibitors for pathways like JNK or PI3K/Akt can help determine their role in the observed phenotype.
-
Employing genetic approaches: If possible, use siRNA or CRISPR/Cas9 to knock down components of the suspected off-target pathway to see if this rescues the phenotype.
-
Comparing with other mitochondrial inhibitors: Use other drugs that inhibit mitochondrial function through different mechanisms (e.g., rotenone, antimycin A) to see if they produce the same phenotype. If the phenotype is unique to chloramphenicol, it is more likely to be an off-target effect.
Quantitative Data Summary
Table 1: Effect of Chloramphenicol on Mitochondrial Function and Cell Viability
| Parameter | Cell Line | Chloramphenicol Concentration | Effect | Reference |
| ATP Levels | H1299 | 10-100 µg/mL | Dose-dependent decrease | [3] |
| Cytochrome c Oxidase Activity | K562 | 10 µg/mL (4 days) | Significant decrease | |
| Apoptosis | Human Keratinocytes | Not specified | Induction | |
| Apoptosis | Myeloma cells | ≥ 50 µg/mL | Induction |
Table 2: Effect of Chloramphenicol on Cell Signaling and Gene Expression
| Parameter | Cell Line | Chloramphenicol Concentration | Fold Change (approx.) | Reference |
| p-JNK/JNK | H1299 | 20 µg/mL (24h) | ~2.5 | [4] |
| p-JNK/JNK | H1299 | 100 µg/mL (24h) | ~4.0 | [4] |
| p-Akt/Akt | H1299 | 20 µg/mL (24h) | ~2.0 | [4] |
| p-Akt/Akt | H1299 | 100 µg/mL (24h) | ~3.5 | [4] |
| MMP-13 mRNA | H1299 | 20 µg/mL (24h) | ~3.0 | [4] |
| MMP-13 mRNA | H1299 | 100 µg/mL (24h) | ~5.0 | [4] |
Note: The IC50 for the inhibition of human CTDSP1 by chloramphenicol has not been specifically determined in the reviewed literature, but its inhibitory effect has been demonstrated.[5][6]
Key Experimental Protocols
Protocol 1: Assessment of Apoptosis using TUNEL Assay
This protocol provides a general workflow for detecting DNA fragmentation in apoptotic cells.
-
Sample Preparation:
-
Culture and treat cells with chloramphenicol and appropriate controls.
-
Harvest and fix cells in 1% paraformaldehyde in PBS on ice for 15 minutes.
-
Wash cells in PBS and then resuspend in 70% ethanol (B145695) on ice for at least 30 minutes for permeabilization.
-
-
Labeling:
-
Wash cells to remove ethanol.
-
Resuspend cells in a labeling solution containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP).
-
Incubate at 37°C for 60 minutes in a humidified chamber.
-
-
Detection:
-
If using a fluorescently tagged dUTP, wash the cells and proceed to analysis.
-
If using BrdUTP, incubate with a fluorescently labeled anti-BrdU antibody.
-
-
Analysis:
-
Analyze the cells using flow cytometry or fluorescence microscopy. Apoptotic cells will exhibit a higher fluorescence signal.
-
Protocol 2: Western Blot Analysis of JNK and Akt Phosphorylation
This protocol outlines the general steps to assess the activation of these signaling pathways.
-
Cell Lysis:
-
Treat cells with chloramphenicol for the desired time and at various concentrations.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of JNK or Akt overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK or Akt.
-
Visualizations
References
- 1. Targeting the C-Terminal Domain Small Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloramphenicol induces abnormal differentiation and inhibits apoptosis in activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloramphenicol causes mitochondrial stress, decreases ATP biosynthesis, induces matrix metalloproteinase-13 expression, and solid-tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chloramphenicol inhibits eukaryotic Ser/Thr phosphatase and infection-specific cell differentiation in the rice blast fungus - PMC [pmc.ncbi.nlm.nih.gov]
Why is my L-(+)-Threo-chloramphenicol selection not working
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-(+)-Threo-chloramphenicol for bacterial selection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of chloramphenicol (B1208)?
Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria.[1][2] It binds to the 50S subunit of the bacterial ribosome, specifically to the A2451 and A2452 residues in the 23S rRNA.[3] This binding action obstructs the peptidyl transferase step, preventing the formation of peptide bonds between amino acids and thereby halting protein chain elongation.[1][3][4][5] While it is primarily bacteriostatic (stops bacterial growth), it can be bactericidal at high concentrations or against highly susceptible organisms.[2][4]
Q2: What are the primary mechanisms of chloramphenicol resistance?
There are three main mechanisms by which bacteria can become resistant to chloramphenicol:
-
Enzymatic Inactivation: This is the most common resistance mechanism and involves the production of an enzyme called chloramphenicol acetyltransferase (CAT).[1][3][5] The cat gene codes for this enzyme, which acetylates chloramphenicol, rendering it unable to bind to the ribosome.[1][6]
-
Reduced Membrane Permeability and Efflux: Some bacteria exhibit reduced permeability to chloramphenicol.[3] Additionally, some possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.[1][3][5]
-
Target Site Modification: Although rare, mutations in the 50S ribosomal subunit can alter the binding site for chloramphenicol, reducing the drug's efficacy.[1][3]
Q3: My chloramphenicol selection is not working. What are the common causes?
Failure of chloramphenicol selection can be attributed to several factors:
-
Inactive Antibiotic: The chloramphenicol may have degraded due to improper storage or handling.
-
Incorrect Concentration: The concentration of chloramphenicol in your plates or broth may be too low to inhibit the growth of non-resistant cells or too high, inhibiting the growth of resistant colonies.
-
Resistant Bacterial Strain: The host bacterial strain you are using might have intrinsic resistance to chloramphenicol.
-
Plasmid/Vector Issues: The plasmid may not have been successfully transformed, or the chloramphenicol resistance gene (cat) may not be expressed correctly.
-
Experimental Conditions: Incubation times that are too long can lead to the breakdown of the antibiotic and the growth of satellite colonies.[7]
Troubleshooting Guide
If you are experiencing issues with your this compound selection, follow this step-by-step troubleshooting guide.
Step 1: Verify Your Chloramphenicol Stock Solution
-
Preparation: Chloramphenicol is not readily soluble in water. A stock solution should be prepared in an organic solvent like ethanol (B145695).[6][8]
-
Storage: Store the stock solution at -20°C for long-term stability (up to a year or more).[8][9] Aqueous solutions are much less stable and it is not recommended to store them for more than a day.[8] Avoid repeated freeze-thaw cycles.
-
Integrity: If you suspect your stock solution has degraded, prepare a fresh one.
Step 2: Check the Working Concentration in Your Media
-
Concentration Range: The effective working concentration of chloramphenicol can vary depending on the bacterial strain and plasmid copy number, but typically ranges from 10 to 170 µg/mL.[6][10] For E. coli selection, a concentration of 10-20 µg/mL is often used.[6]
-
Media Preparation: Add chloramphenicol to your autoclaved media after it has cooled to below 50°C, as the antibiotic is heat-sensitive.
Step 3: Evaluate Your Bacterial Strain and Plasmid
-
Host Strain Genotype: Confirm that your host bacterial strain (e.g., E. coli DH5α, BL21) is not already resistant to chloramphenicol.[7]
-
Transformation Control: Always include a negative control (competent cells without plasmid) in your transformation experiment. No colonies should grow on the chloramphenicol selection plate for this control.
-
Positive Control: If possible, use a positive control plasmid with a known and functional chloramphenicol resistance gene to verify your protocol and reagents.
Step 4: Optimize Experimental Parameters
-
Incubation Time: Do not incubate your plates for longer than 16-20 hours.[7][11] Extended incubation can lead to the breakdown of chloramphenicol in the media, allowing non-resistant cells to grow as "satellite" colonies around the true resistant colonies.[7]
-
Plate Freshness: Use freshly prepared antibiotic plates for the best results.
Data Presentation
| Parameter | Recommended Value | Notes |
| Stock Solution Solvent | 100% Ethanol | Chloramphenicol has low aqueous solubility.[8][12] |
| Stock Solution Concentration | 20-50 mg/mL | A common concentration is 34 mg/mL in ethanol.[9][10][13] |
| Stock Solution Storage | -20°C | Stable for at least 2 years as a solid.[8] Stock solutions in ethanol are stable for at least a year.[9] |
| Working Concentration | 10-170 µg/mL | Strain and plasmid-dependent. For E. coli, 10-20 µg/mL is common.[6][10] |
| Incubation Temperature | 37°C | Standard for most E. coli strains. |
| Incubation Time | 16-20 hours | To prevent satellite colony formation.[7][11] |
Experimental Protocols
Protocol 1: Preparation of Chloramphenicol Stock Solution (25 mg/mL)
-
Weighing: Accurately weigh out 0.25 g of this compound powder.
-
Dissolving: In a sterile conical tube, add the chloramphenicol powder to 10 mL of 100% ethanol.
-
Mixing: Vortex until the powder is completely dissolved.
-
Storage: Aliquot into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C. The stock solution is stable for at least one year.[9]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol can be used to determine the lowest concentration of chloramphenicol that inhibits the visible growth of your bacterial strain.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of chloramphenicol in a suitable broth medium (e.g., Luria-Bertani broth).
-
Inoculate with Bacteria: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and add it to each well containing the antibiotic dilutions.
-
Controls: Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[11]
-
Read Results: The MIC is the lowest concentration of chloramphenicol at which no visible bacterial growth (turbidity) is observed.
Visualizations
Caption: Troubleshooting workflow for failed chloramphenicol selection.
References
- 1. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ldh.la.gov [ldh.la.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 細菌の形質転換に関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. How to make a 25-50 mg/ml Chloramphenicol Stock Solution [protocols.io]
- 10. khimexpert.com [khimexpert.com]
- 11. benchchem.com [benchchem.com]
- 12. goldbio.com [goldbio.com]
- 13. Working concentration (dilution) of chloramph - bacteria - BNID 105311 [bionumbers.hms.harvard.edu]
Technical Support Center: Removal of L-(+)-Threo-Chloramphenicol from Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of L-(+)-Threo-chloramphenicol from cell cultures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the removal of this compound, helping you to ensure the integrity of your experiments.
| Issue | Possible Cause | Recommended Solution |
| Persistent antibiotic effects after removal | Incomplete removal of chloramphenicol (B1208). | Increase the number of washing steps and the volume of washing medium. Verify the removal efficiency by testing the conditioned medium on a sensitive bacterial strain. |
| Chloramphenicol has a relatively long half-life in aqueous solutions.[1] | Extend the incubation period in antibiotic-free medium after the final wash to allow for further diffusion of any remaining intracellular antibiotic. | |
| Reduced cell viability or attachment after washing | Mechanical stress from excessive pipetting or centrifugation. | Handle cells gently. Reduce centrifugation speed and duration to the minimum required to pellet the cells. For adherent cells, use a gentle stream of medium for washing. |
| Osmotic stress from washing solution. | Ensure the washing medium is isotonic and at the appropriate pH for your specific cell line. Use a balanced salt solution or fresh culture medium for washes. | |
| Altered cell morphology or growth rate | Cellular stress induced by the removal process or prior exposure to chloramphenicol. | Allow the cells a recovery period of 24-48 hours in fresh, antibiotic-free medium before proceeding with downstream applications. Monitor cell morphology and proliferation rates. |
| Selection of a resistant subpopulation of cells. | If the culture was treated with chloramphenicol for an extended period, consider the possibility of selecting for resistant cells. This is less likely in mammalian cells but a potential concern. | |
| Contamination after removal of the antibiotic | Introduction of contaminants during the washing procedure. | Adhere to strict aseptic techniques throughout the entire process. Perform all steps in a certified biological safety cabinet. |
| The initial culture was not completely free of contamination, and chloramphenicol was masking a low-level infection. | Before removing the antibiotic, ensure the original culture is free from any underlying contamination. If contamination appears after removal, it is best to discard the culture. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it affect cells?
This compound is the biologically active stereoisomer of chloramphenicol, a broad-spectrum antibiotic.[2] Its primary mechanism of action is the inhibition of protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1][3][4][5][6] While it has a lower affinity for mammalian mitochondrial ribosomes, at high concentrations it can also inhibit mitochondrial and chloroplast protein synthesis, and potentially impact DNA synthesis in animal cells.[1][2][7][8] This can lead to dose-dependent cytotoxicity in mammalian cells.[7]
2. Why would I need to remove this compound from my cell culture?
There are several reasons to remove chloramphenicol from a cell culture:
-
Studying the direct effects of a compound: The presence of an antibiotic can be a confounding variable in your experiment.
-
Preparing for in vivo studies: It is crucial to ensure that no residual antibiotic is introduced into an animal model.
-
Switching to a different selection antibiotic: Complete removal of the first antibiotic is necessary before introducing a new one.
-
Investigating cellular recovery: Researchers may want to study how cells recover after being exposed to chloramphenicol.
3. What is the most effective method for removing this compound?
The most common and effective method is a series of washes with fresh, sterile, antibiotic-free medium or a balanced salt solution. This process dilutes the extracellular concentration of the antibiotic, and given its ability to diffuse across the cell membrane, the intracellular concentration will also decrease over time.[9]
4. How can I be sure that all the chloramphenicol has been removed?
While complete removal to the molecular level is challenging, you can reduce the concentration to negligible levels. To verify the effectiveness of the removal, you can perform a bioassay. This involves taking a sample of the final wash supernatant or conditioned medium from the "cleaned" culture and applying it to a bacterial strain that is sensitive to chloramphenicol. The absence of a zone of inhibition would indicate a significant reduction in the antibiotic concentration.
5. Will the removal process affect the health of my cells?
The washing process itself can be stressful for cells. It is important to handle the cells gently to minimize mechanical stress. After the removal protocol, it is advisable to allow the cells a recovery period in a complete, antibiotic-free medium and to assess their viability using methods such as Trypan Blue exclusion or a commercial viability assay.
Experimental Protocols
Protocol 1: Removal of this compound from Adherent Cell Cultures
Materials:
-
Adherent cell culture with this compound
-
Sterile, pre-warmed, antibiotic-free complete culture medium
-
Sterile, pre-warmed phosphate-buffered saline (PBS) or other balanced salt solution
-
Sterile pipettes
-
Biological safety cabinet
-
Incubator
Procedure:
-
Aspirate the chloramphenicol-containing medium from the culture vessel.
-
Gently add pre-warmed, sterile PBS to the vessel to wash the cell monolayer. Use a sufficient volume to cover the cells (e.g., 5-10 mL for a T-75 flask).
-
Gently rock the vessel back and forth for 1-2 minutes to ensure the entire surface is washed.
-
Aspirate the PBS.
-
Repeat the wash step (steps 2-4) at least two more times.
-
After the final wash, add fresh, pre-warmed, antibiotic-free complete culture medium to the vessel.
-
Return the culture vessel to the incubator and allow the cells to recover for at least 24 hours before any further experimental manipulation.
Protocol 2: Removal of this compound from Suspension Cell Cultures
Materials:
-
Suspension cell culture with this compound
-
Sterile, pre-warmed, antibiotic-free complete culture medium
-
Sterile, pre-warmed phosphate-buffered saline (PBS) or other balanced salt solution
-
Sterile centrifuge tubes
-
Centrifuge
-
Sterile pipettes
-
Biological safety cabinet
-
Incubator
Procedure:
-
Transfer the suspension cell culture to a sterile centrifuge tube.
-
Pellet the cells by centrifugation. A gentle centrifugation (e.g., 100-200 x g for 5 minutes) is recommended to minimize cell stress.
-
Carefully aspirate the supernatant containing chloramphenicol without disturbing the cell pellet.
-
Gently resuspend the cell pellet in pre-warmed, sterile PBS.
-
Repeat the centrifugation and aspiration steps (steps 2-3).
-
Repeat the wash step (steps 4-5) at least two more times.
-
After the final wash, gently resuspend the cell pellet in fresh, pre-warmed, antibiotic-free complete culture medium.
-
Transfer the cell suspension to a new, sterile culture vessel.
-
Return the culture vessel to the incubator and allow the cells to recover for at least 24 hours.
Visualizations
Caption: Workflow for removing chloramphenicol from adherent cells.
Caption: Workflow for removing chloramphenicol from suspension cells.
Caption: Effect of chloramphenicol on mammalian cell pathways.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 4. lecturio.com [lecturio.com]
- 5. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. [Cytotoxicity of chloramphenicol on cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The effect of chloramphenicol in intact erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in L-(+)-Threo-chloramphenicol and their impact
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-(+)-Threo-chloramphenicol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound and how are they classified?
A1: Impurities in this compound can be broadly categorized into three groups:
-
Synthesis-Related Impurities: These arise during the manufacturing process and include stereoisomers of chloramphenicol (B1208). Since only the D-threo isomer possesses significant antibacterial activity, the presence of other isomers like this compound and m-erythro-chloramphenicol (B601413) are considered impurities. Another key synthesis-related impurity is 2-amino-1-(4-nitrophenyl)propane-1,3-diol, a precursor in the synthesis.
-
Degradation Products: These form when chloramphenicol is exposed to light, heat, or non-neutral pH. Common degradation products include p-nitrobenzaldehyde, p-nitrobenzoic acid, hydrochloric acid, and dichloroacetic acid. The nitro group of chloramphenicol can also be reduced to an arylamine.
-
Pharmacopoeial Impurities: These are impurities that are specifically listed in pharmacopoeias such as the British Pharmacopoeia (BP), European Pharmacopoeia (EP), and United States Pharmacopeia (USP). A notable example is Chloramphenicol Impurity A, which is 2-amino-1-(4-nitrophenyl)propane-1,3-diol.
Q2: What is the primary mechanism of action and toxicity of chloramphenicol?
A2: Chloramphenicol is a broad-spectrum antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the action of peptidyl transferase, which is crucial for forming peptide bonds between amino acids. This action is bacteriostatic, meaning it stops bacteria from multiplying.
The toxicity of chloramphenicol in humans is linked to its effect on mitochondria. Mitochondrial ribosomes are structurally similar to bacterial ribosomes. Chloramphenicol can inhibit mitochondrial protein synthesis, leading to decreased ATP production and mitochondrial stress. This is believed to be the underlying cause of serious side effects like bone marrow suppression and aplastic anemia.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in cell-based assays | Presence of cytotoxic degradation products. | 1. Protect chloramphenicol solutions from light and store at appropriate temperatures to prevent degradation. 2. Use freshly prepared solutions for experiments. 3. Analyze the chloramphenicol stock for the presence of degradation products like p-nitrobenzaldehyde and dichloroacetic acid using HPLC. |
| Reduced antibacterial efficacy | Presence of inactive stereoisomers or degradation of the active compound. | 1. Verify the purity and isomeric form of the supplied chloramphenicol. Only the D-threo isomer is active. 2. Perform an HPLC analysis to quantify the active D-threo isomer and check for the presence of degradation products that lack antibacterial activity. |
| Eye irritation in ophthalmic formulations | Presence of dichloroacetic acid, a known irritant. | 1. Monitor the pH of the formulation, as pH changes can accelerate degradation. 2. Implement strict light and temperature controls during manufacturing and storage. 3. Quantify the level of dichloroacetic acid using a validated analytical method. |
| Unexpected peaks in chromatograms (HPLC/LC-MS) | Contamination with synthesis-related or degradation impurities. | 1. Review the synthesis pathway to identify potential impurities. 2. Analyze reference standards of known impurities (e.g., Chloramphenicol Impurity A, other stereoisomers) to confirm the identity of the unexpected peaks. 3. Adjust chromatographic conditions (e.g., mobile phase, gradient) to improve the resolution of the main peak from impurity peaks. |
Quantitative Data Summary
Table 1: Common Impurities in this compound
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Category |
| This compound | 134-90-7 | C₁₁H₁₂Cl₂N₂O₅ | 323.13 | Synthesis-Related (Stereoisomer) |
| m-erythro-Chloramphenicol | 138125-71-0 | C₁₁H₁₂Cl₂N₂O₅ | 323.13 | Synthesis-Related (Stereoisomer) |
| 2-Amino-1-(4-nitrophenyl)-1,3-propanediol (Impurity A) | 716-61-0 | C₉H₁₂N₂O₄ | 212.20 | Synthesis-Related / Pharmacopoeial |
| p-Nitrobenzaldehyde | 555-16-8 | C₇H₅NO₃ | 151.12 | Degradation Product |
| p-Nitrobenzoic acid | 62-23-7 | C₇H₅NO₄ | 167.12 | Degradation Product |
| Dichloroacetic acid | 79-43-6 | C₂H₂Cl₂O₂ | 128.94 | Degradation Product |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Chloramphenicol and its Impurities
This protocol is a general guideline for the analysis of chloramphenicol and its related substances by High-Performance Liquid Chromatography (HPLC).
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727), water, and glacial acetic acid (e.g., 45:55:0.1, v/v/v). The mobile phase composition may be adjusted to achieve optimal separation. Another reported mobile phase is a mixture of sodium pentanesulfonate solution (0.012 M), acetonitrile (B52724), and glacial acetic acid (85:15:1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm or 278 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the chloramphenicol sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 10 mg/mL for purity testing).
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify chloramphenicol and its impurities by comparing their retention times and peak areas with those of reference standards.
-
Protocol 2: LC-MS/MS Method for the Determination of Chloramphenicol
This protocol provides a general framework for the sensitive detection and quantification of chloramphenicol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% acetic acid and acetonitrile is commonly employed.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z 321) to specific product ions (e.g., m/z 152, 194, 257).
-
-
Sample Preparation:
-
For biological matrices, a sample clean-up step is typically required. This may involve liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) using a C18 cartridge.
-
-
Analysis:
-
Inject the extracted sample into the LC-MS/MS system.
-
Quantify chloramphenicol based on the peak area of the specific MRM transition, using a calibration curve prepared with reference standards.
-
Visualizations
Caption: Mechanism of Chloramphenicol-induced mitochondrial toxicity.
Caption: General workflow for impurity analysis of Chloramphenicol.
Validation & Comparative
A Comparative Analysis of L-(+)-Threo-chloramphenicol and D-(-)-Threo-chloramphenicol Efficacy
An objective guide for researchers, scientists, and drug development professionals on the stereoisomers of chloramphenicol (B1208), detailing their distinct biological activities and antibacterial efficacy, supported by experimental data and methodologies.
Chloramphenicol, a broad-spectrum antibiotic, exists as four stereoisomers due to its two chiral centers. However, the biological activity, particularly the antibacterial efficacy, is almost exclusively associated with one of these isomers: D-(-)-Threo-chloramphenicol. This comparison guide provides a detailed examination of the efficacy of D-(-)-Threo-chloramphenicol versus its enantiomer, L-(+)-Threo-chloramphenicol, to elucidate their differential biological effects.
Executive Summary of Comparative Efficacy
The antibacterial potency of chloramphenicol is stereospecific. Only the D-(-)-Threo isomer exhibits clinically significant antibacterial activity by inhibiting bacterial protein synthesis.[1][2] The L-(+)-Threo isomer is considered antibacterially inactive. This stark difference in efficacy underscores the critical role of stereochemistry in drug action.
Data Presentation: Antibacterial Activity
While the L-(+)-Threo isomer is widely documented as inactive against bacteria, direct comparative Minimum Inhibitory Concentration (MIC) data is limited in publicly available literature. However, a study investigating the stereoselective metabolism of chloramphenicol by environmental bacteria performed MIC testing on both the R,R-(-)-chloramphenicol (D-Threo) and S,S-(+)-chloramphenicol (L-Threo) isomers against various bacterial strains isolated from wastewater. The study confirmed the differential activity, with the D-Threo isomer being the active compound.
For illustrative purposes, the following table summarizes the known antibacterial activity profile.
| Feature | D-(-)-Threo-chloramphenicol | This compound |
| Antibacterial Activity | Potent, broad-spectrum antibiotic | Generally considered inactive |
| Primary Mechanism | Inhibition of bacterial 50S ribosomal subunit, preventing protein synthesis | Does not significantly inhibit bacterial protein synthesis |
| Clinical Use | Used to treat a variety of bacterial infections | Not used as an antibacterial agent |
Comparative Biological Activities
The profound difference in antibacterial efficacy between the two isomers stems from their distinct interactions with biological targets.
D-(-)-Threo-chloramphenicol: The Antibacterial Agent
The primary mechanism of action for D-(-)-Threo-chloramphenicol is the inhibition of protein synthesis in bacteria.[1] It binds to the 50S subunit of the bacterial ribosome, preventing the peptidyl transferase step of peptide bond formation. This specific interaction halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.
This compound: Alternative Biological Effects
While devoid of significant antibacterial properties, the L-(+)-Threo isomer is not biologically inert. Research has indicated that it can inhibit protein synthesis in mammalian systems, specifically in reticulocytes and mitochondria. This suggests a different target and mechanism of action compared to its D-isomer counterpart, and it may contribute to the toxic side effects observed with chloramphenicol preparations that are not stereochemically pure.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution method.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each chloramphenicol isomer is prepared in a 96-well microtiter plate using the same broth medium. The concentration range should be appropriate to determine the MIC.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Interpretation: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Visualizations
Caption: Logical relationship of chloramphenicol isomers to their biological activities.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of action of chloramphenicol isomers on bacterial protein synthesis.
References
Validating L-(+)-Threo-chloramphenicol Purity: A Comparative Guide to Chiral Chromatography and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of L-(+)-Threo-chloramphenicol is paramount to its therapeutic efficacy and safety. This guide provides an objective comparison of chiral chromatography with alternative analytical methods for the validation of chloramphenicol (B1208) purity, supported by experimental data and detailed protocols.
Chloramphenicol possesses two chiral centers, resulting in four stereoisomers. The biologically active isomer is the (1R,2R)-(-)-threo-enantiomer, commonly known as this compound. The other stereoisomers are significantly less active or inactive. Therefore, accurate quantification of the desired enantiomer and the detection of its stereoisomeric impurities are critical quality attributes. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose, offering direct separation of enantiomers. This guide also explores traditional reversed-phase HPLC and other methods to provide a comprehensive overview.
Comparative Analysis of Analytical Methods
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis, such as the need to resolve all stereoisomers, sensitivity, and sample matrix. While achiral methods can determine overall purity, they are incapable of distinguishing between enantiomers.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Performance |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Direct separation of all four stereoisomers. High resolution and selectivity. | Method development can be complex and time-consuming. CSPs can be expensive. | Resolution (Rs): >1.5 for all stereoisomers. Linearity (R²): >0.999. LOD: ~0.2 µg/kg. LOQ: ~0.5 µg/kg.[1] |
| Chiral SFC | Similar to chiral HPLC but uses supercritical CO2 as the primary mobile phase. | Faster analysis times and lower solvent consumption compared to HPLC. | Requires specialized instrumentation. | Good resolution and separation factors have been reported.[2] |
| Reversed-Phase HPLC (with derivatization) | Enantiomers are derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral column (e.g., C18). | Utilizes common and less expensive achiral columns. | Indirect method; derivatization adds complexity and potential for error. May not resolve all diastereomers. | Can separate the four stereoisomeric bases after derivatization.[3] |
| Reversed-Phase HPLC-UV (achiral) | Separation based on polarity on a non-chiral stationary phase. | Simple, robust, and widely available for general purity assessment. | Cannot separate enantiomers. Can separate diastereomers to some extent. | Linearity (R²): >0.999. Accuracy: ~100%. Precision (RSD): <1%.[4] |
| LC-MS/MS | Combines the separation power of LC with the sensitivity and specificity of tandem mass spectrometry. | High sensitivity and specificity, suitable for trace analysis in complex matrices. | Does not inherently separate enantiomers without a chiral column. | LOD: as low as 0.005 µg/L. Within-laboratory reproducibility: <20%.[5] |
Experimental Protocols
Chiral HPLC Method for the Separation of Chloramphenicol Isomers
This protocol is a representative example for the enantioselective analysis of chloramphenicol.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: α1-acid glycoprotein (B1211001) (AGP) chiral stationary phase.[5]
-
Mobile Phase: Isocratic elution with an appropriate buffer system (e.g., phosphate (B84403) buffer) and organic modifier (e.g., acetonitrile).[2]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.[2]
-
Detection: UV absorbance at 275 nm.[2]
-
Temperature: Controlled, typically around 25°C.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Reversed-Phase HPLC Method (Achiral) for General Purity
This protocol is suitable for assessing the purity of chloramphenicol without resolving enantiomers.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of a buffer (e.g., sodium pentanesulfonate solution) and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., glacial acetic acid) in a ratio such as 85:15:1 (v/v/v).[4]
-
Flow Rate: 1.0 - 2.0 mL/min.[4]
-
Detection: UV absorbance at 278 nm.[4]
-
Temperature: Ambient.
Sample Preparation:
-
Prepare a stock solution of chloramphenicol in a suitable solvent (e.g., water or mobile phase).
-
Dilute the stock solution to the desired concentration range for analysis.
-
Filter the samples before injection.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for validating the purity of this compound using chiral chromatography and the relationship between its stereoisomers.
Caption: Workflow for this compound purity validation.
Caption: Stereoisomeric relationships of chloramphenicol.
Conclusion
For the unequivocal validation of this compound purity, chiral chromatography, particularly chiral HPLC, stands out as the most suitable method. It is the only technique that can directly separate and quantify all four stereoisomers, providing a complete purity profile. While achiral methods like reversed-phase HPLC are useful for determining overall chemical purity, they are insufficient for assessing enantiomeric purity. LC-MS/MS, when coupled with a chiral stationary phase, offers the highest sensitivity for trace-level impurity detection. The choice of the optimal method will ultimately be guided by the specific analytical needs, regulatory requirements, and available instrumentation.
References
- 1. paaspublisher.com [paaspublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Quantitative trace analysis of eight chloramphenicol isomers in urine by chiral liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of L-(+)-Threo-chloramphenicol and Other Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-(+)-Threo-chloramphenicol and other prominent protein synthesis inhibitors. The information presented is supported by experimental data to aid in the selection and application of these compounds in research and drug development.
Introduction to Protein Synthesis Inhibitors
Protein synthesis is a fundamental biological process and a primary target for antimicrobial agents. Inhibitors of this pathway are a diverse group of compounds that interfere with various stages of translation, often by targeting the ribosome. These inhibitors have been instrumental in treating bacterial infections and as research tools to dissect the mechanisms of protein synthesis. This guide focuses on a comparative analysis of this compound and other major classes of protein synthesis inhibitors, including tetracyclines, macrolides, and aminoglycosides.
Mechanism of Action
Protein synthesis inhibitors are broadly classified based on their target ribosomal subunit (30S or 50S in prokaryotes) and the specific step of translation they disrupt.
This compound , the biologically active stereoisomer of chloramphenicol (B1208), is a broad-spectrum bacteriostatic antibiotic.[1] It functions by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step of elongation.[2] Specifically, it binds to the A2451 and A2452 residues of the 23S rRNA, preventing the formation of peptide bonds.[2]
Tetracyclines are another class of broad-spectrum bacteriostatic antibiotics that target the 30S ribosomal subunit. They block the A site on the ribosome, which prevents the binding of aminoacyl-tRNA and thereby inhibits the elongation of the polypeptide chain.[2]
Macrolides , such as erythromycin, are generally bacteriostatic and act on the 50S ribosomal subunit. They bind to the nascent peptide exit tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome.[3]
Aminoglycosides , like gentamicin, are typically bactericidal and bind to the 30S ribosomal subunit. Their binding interferes with the proofreading process, leading to mistranslation and the production of nonfunctional proteins. Some aminoglycosides also inhibit the translocation step of elongation.[2]
Signaling Pathway of this compound
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of this compound action on the bacterial ribosome.
Comparative Performance Data
The efficacy of protein synthesis inhibitors can be quantitatively compared using Minimum Inhibitory Concentrations (MICs). MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]
| Antibiotic Class | Target | Representative Drug | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) |
| Phenicols | 50S Subunit | This compound | 2 - 16[5] | 2 - 8[5] | 8 - >128[5] |
| Tetracyclines | 30S Subunit | Tetracycline | 0.25 - 4 | 0.5 - 4 | 8 - 64 |
| Macrolides | 50S Subunit | Erythromycin | 0.12 - 2 | >128 | >128 |
| Aminoglycosides | 30S Subunit | Gentamicin | 0.12 - 1[6] | 0.25 - 2 | 0.5 - 4[6] |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here are aggregated from various sources for comparative purposes.
Cytotoxicity and Host Cell Effects
While effective against bacteria, protein synthesis inhibitors can also affect host cells, primarily due to the similarity between bacterial and mitochondrial ribosomes.
This compound is known to inhibit mitochondrial protein synthesis, which can lead to cellular stress and decreased ATP production.[7] This off-target effect is a significant consideration in its clinical use. Studies have shown that chloramphenicol can activate stress-related signaling pathways in mammalian cells, such as the c-Jun N-terminal kinases (JNK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[7]
In contrast, the cytotoxic profiles of other protein synthesis inhibitors vary. The National Cancer Institute has utilized cytotoxicity profiles of known protein synthesis inhibitors to identify new compounds with similar mechanisms of action.[8][9] This approach highlights the importance of understanding the cytotoxic potential of these inhibitors in drug development.
Host Cell Signaling Pathways Affected by Protein Synthesis Inhibitors
The following diagram illustrates how some protein synthesis inhibitors can impact host cell signaling.
Caption: Overview of host cell signaling pathways affected by protein synthesis inhibitors.
Resistance Mechanisms
The emergence of antibiotic resistance is a major challenge. Bacteria have evolved various mechanisms to counteract the effects of protein synthesis inhibitors.
For This compound , common resistance mechanisms include:
-
Enzymatic inactivation: Production of chloramphenicol acetyltransferase (CAT), which modifies the drug and prevents it from binding to the ribosome.
-
Reduced permeability: Alterations in the bacterial cell membrane that decrease the uptake of the drug.
-
Target site modification: Mutations in the 23S rRNA that reduce the binding affinity of chloramphenicol.
-
Efflux pumps: Active transport systems that pump the drug out of the bacterial cell.
Similar resistance mechanisms are observed for other protein synthesis inhibitors, including enzymatic modification (e.g., aminoglycoside-modifying enzymes), target site mutations (e.g., in the 16S or 23S rRNA), and the expression of efflux pumps that can often confer resistance to multiple classes of antibiotics.
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay
This assay is used to determine the concentration of an inhibitor required to block protein synthesis by 50% (IC50).
Principle: A cell-free transcription-translation (TX-TL) system, typically derived from E. coli or rabbit reticulocytes, is used to express a reporter protein (e.g., luciferase). The activity of the reporter protein is measured in the presence of varying concentrations of the inhibitor.
Workflow:
Caption: General workflow for an in vitro protein synthesis inhibition assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Thaw the components of a commercial cell-free expression kit on ice.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor to create a range of concentrations for testing. Include a vehicle control (solvent only).
-
-
Reaction Setup:
-
In a 96-well plate, add a small volume of each inhibitor dilution to triplicate wells.
-
Prepare a master mix containing the cell-free extract, buffer, amino acids, and the reporter gene template (DNA or mRNA) according to the kit manufacturer's instructions.
-
Add the master mix to each well to initiate the reaction.
-
-
Incubation:
-
Seal the plate and incubate at the recommended temperature (e.g., 37°C for E. coli systems, 30°C for rabbit reticulocyte systems) for a specified time (e.g., 1-2 hours).
-
-
Reporter Assay:
-
If using a luciferase reporter, allow the plate to equilibrate to room temperature.
-
Add the luciferase substrate to each well.
-
-
Signal Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Principle: A standardized inoculum of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a suitable broth medium. The plate is incubated, and the lowest concentration that prevents visible growth is recorded as the MIC.
Detailed Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the antimicrobial agent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton broth (or another appropriate broth).
-
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
-
Conclusion
This compound remains a potent inhibitor of bacterial protein synthesis with a broad spectrum of activity. However, its clinical utility is limited by potential host cell toxicity, particularly its effects on mitochondrial protein synthesis. A comparative analysis with other protein synthesis inhibitors, such as tetracyclines, macrolides, and aminoglycosides, reveals differences in their specific mechanisms of action, antimicrobial spectra, and resistance profiles. The choice of a protein synthesis inhibitor for research or therapeutic purposes should be guided by a thorough understanding of these comparative aspects, including their efficacy against target organisms and their potential for off-target effects. The experimental protocols provided in this guide offer standardized methods for the quantitative evaluation of these important compounds.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Use of Inhibitors in the Study of MAPK Signaling | Springer Nature Experiments [experiments.springernature.com]
- 3. MIC EUCAST [mic.eucast.org]
- 4. MIC EUCAST [mic.eucast.org]
- 5. Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. korld.nil.gov.pl [korld.nil.gov.pl]
Performance comparison of different grades of L-(+)-Threo-chloramphenicol
For researchers, scientists, and professionals in drug development, selecting the appropriate grade of L-(+)-Threo-chloramphenicol is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This guide provides an objective comparison of the performance of different grades of this compound, supported by experimental data and detailed protocols.
This compound is a broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis.[1][2][3] It diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome, which prevents the transfer of amino acids to growing peptide chains, thereby inhibiting peptide bond formation.[1][2][4][5] While effective against a wide range of microorganisms, its use in humans is often reserved for serious infections due to potential side effects.[1][3] In a research setting, it is commonly used as a selection agent for transformed cells containing chloramphenicol (B1208) resistance genes.
Performance Comparison of Different Grades
The performance of this compound is directly related to its purity and intended application. Different grades are available, each with specific quality attributes that make them suitable for different experimental needs. The primary grades include Analytical Standard, Pharmaceutical Grade (Primary and Secondary Standards), and Research Grade.
| Grade | Key Characteristics | Typical Purity | Recommended Applications | Performance Implications |
| Analytical Standard | High purity, well-characterized, used as a reference for analytical methods. | ≥97.0% (HPLC)[6] | Quantitative analysis (e.g., HPLC, GC-MS), calibration of analytical instruments, validation of analytical methods.[7] | Provides the highest accuracy and precision in quantitative assays. Minimizes interference from impurities, ensuring reliable and reproducible results. Essential for regulatory compliance and quality control. |
| Pharmaceutical Primary Standard | Highest level of purity and characterization, recognized by pharmacopoeias (e.g., USP, EP, BP). | Defined by pharmacopoeial monographs. | Used as the primary reference standard for quality control of pharmaceutical formulations and bulk drug substances. | Ensures that pharmaceutical products meet stringent quality and purity standards. Critical for drug safety and efficacy assessments. |
| Pharmaceutical Secondary Standard | A reference material qualified against a primary standard. | Traceable to a primary standard. | Routine quality control testing in pharmaceutical manufacturing. | Offers a cost-effective alternative to primary standards for routine use, while maintaining traceability and ensuring acceptable quality. |
| Research Grade | Suitable for general laboratory and research applications. | Purity may vary between lots and suppliers. | Cell culture, antibiotic susceptibility testing, as a selection agent in molecular biology. | Generally sufficient for qualitative and semi-quantitative applications. However, lot-to-lot variability in purity may affect the reproducibility of sensitive assays. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for determining the purity of a chloramphenicol sample.
Methodology:
A simple, selective, and accurate HPLC method can be used for the analysis of Chloramphenicol.[8]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[8][9]
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer solution and an organic solvent is employed. One example is a mixture of sodium pentanesulfonate solution, acetonitrile (B52724), and glacial acetic acid (85:15:1 v/v/v), with the pH adjusted to 5.0 ± 0.05.[8][10] Another example uses a phosphate (B84403) buffer (pH 6.8) and acetonitrile (20:80 v/v).[9][11]
-
Flow Rate: A typical flow rate is 1.0 mL/minute or 2.0 mL/minute.[8][9]
-
Detection: UV detection at a wavelength of 272 nm or 278 nm is appropriate for chloramphenicol.[8][10]
-
Sample Preparation: Prepare a stock solution of the chloramphenicol sample in a suitable diluent (e.g., the mobile phase). Create a series of dilutions to establish a calibration curve. For analyzing residues in complex matrices like milk, a deproteinization step using trichloroacetic acid and acetonitrile may be necessary.[9]
-
Analysis: Inject a defined volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system. The retention time for chloramphenicol is typically around 3.5 minutes under these conditions.[8] The peak area of the drug is proportional to its concentration. Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Analysis
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This protocol determines the susceptibility of a bacterial strain to chloramphenicol.
Methodology:
The Kirby-Bauer disk diffusion method is a standardized qualitative method to assess antibiotic susceptibility.[12][13][14]
-
Media Preparation: Prepare Mueller-Hinton agar (B569324) plates with a depth of about 4 mm.[13]
-
Inoculum Preparation:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[13][14]
-
Streak the swab over the entire surface of the Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each streaking to ensure even distribution.[13][14]
-
Allow the inoculum to dry for 5-15 minutes with the lid in place.[13]
-
-
Application of Antibiotic Disks:
-
Incubation: Incubate the plates at 35 ± 2°C for 16-18 hours.[13]
-
Interpretation of Results: Measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter. The size of the zone determines whether the bacterium is susceptible, intermediate, or resistant to chloramphenicol, based on standardized interpretive criteria provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[12][15]
Kirby-Bauer Disk Diffusion Workflow
Mechanism of Action Signaling Pathway
Chloramphenicol exerts its bacteriostatic effect by targeting the bacterial ribosome and inhibiting protein synthesis.
Chloramphenicol's Mechanism of Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chloramphenicol - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. DL-トレオ-クロラムフェニコール-d5 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. threo-Chloramphenicol-D5 - High-Purity Deuterated Reference Standard for LC-MS/MS Calibration [witega.de]
- 8. iosrphr.org [iosrphr.org]
- 9. ijsdr.org [ijsdr.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. himedialabs.com [himedialabs.com]
- 14. microxpress.in [microxpress.in]
- 15. fda.gov [fda.gov]
Validating a Novel Electrochemical Method for L-(+)-Threo-chloramphenicol Detection: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of a new analytical method for the detection of L-(+)-Threo-chloramphenicol. This guide provides a detailed comparison with established techniques, supported by experimental data and protocols.
This guide presents a validation of a novel analytical method for the detection of this compound (CAP), a broad-spectrum antibiotic. Due to its potential for adverse effects in humans, including aplastic anemia, its use in food-producing animals has been banned in many countries.[1] This necessitates sensitive and reliable analytical methods for monitoring its residues in various matrices. This guide focuses on a new adsorptive stripping voltammetric (AdSDPV) method utilizing a reduced graphene oxide modified glassy carbon electrode (GCE/rGO) and compares its performance against two established alternatives: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Spectrophotometry.
Comparative Performance of Analytical Methods
The performance of the new electrochemical method was evaluated against the established LC-MS/MS and spectrophotometric methods. The key validation parameters, including Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, accuracy (recovery), and precision (Relative Standard Deviation, RSD), are summarized in the table below for a clear comparison.
| Validation Parameter | New Electrochemical Method (AdSDPV with GCE/rGO) | Alternative Method 1 (LC-MS/MS) | Alternative Method 2 (Spectrophotometry) |
| Limit of Detection (LOD) | 0.22 µmol L⁻¹[2] | 0.16 ng/g[3] | 0.05 mg L⁻¹[4] |
| Limit of Quantification (LOQ) | - | 0.50 ng/g[3] | 0.207 ppm[5] |
| Linearity Range | Up to 8 mg L⁻¹[4] | 0.25 - 5.0 µg/kg[6] | 1 - 9 µg/mL[5] |
| Accuracy (Recovery %) | 93 - 108%[2] | 94 - 100%[6] | 98.52 - 100.66%[5] |
| Precision (RSD %) | 6%[2] | < 11%[6] | 0.4%[4] |
Experimental Workflow: New Electrochemical Method
The following diagram illustrates the key steps in the experimental workflow for the detection of chloramphenicol (B1208) using the adsorptive stripping voltammetric method with a reduced graphene oxide modified glassy carbon electrode.
Method Comparison: A Logical Relationship
The choice of an analytical method often depends on a trade-off between sensitivity, cost, and complexity. The following diagram illustrates the logical relationship between the new electrochemical method and the alternative methods based on these key characteristics.
Detailed Experimental Protocols
New Analytical Method: Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) with GCE/rGO
-
Electrode Preparation:
-
A glassy carbon electrode (GCE) is polished to a mirror finish using alumina (B75360) slurry and then sonicated in ethanol (B145695) and deionized water.
-
A stable aqueous dispersion of graphene oxide (GO) is prepared.
-
The GCE is modified by applying a certain amount of the GO dispersion onto its surface and allowing it to dry.
-
The GO-modified GCE is then subjected to electrochemical reduction in a suitable electrolyte to obtain the reduced graphene oxide modified electrode (GCE/rGO).[2]
-
-
Sample Preparation:
-
The sample matrix (e.g., milk) is diluted with a supporting electrolyte.[2]
-
-
Voltammetric Measurement:
-
The GCE/rGO is immersed in the prepared sample solution.
-
An accumulation potential is applied for a specific time to allow for the adsorptive pre-concentration of chloramphenicol onto the electrode surface.
-
The potential is then scanned using a differential pulse waveform, and the reduction peak current of chloramphenicol is measured.[2]
-
-
Quantification:
-
The concentration of chloramphenicol in the sample is determined by comparing the measured peak current to a calibration curve prepared from standard solutions.
-
Alternative Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Extraction:
-
The sample is homogenized and extracted with an organic solvent such as ethyl acetate (B1210297) or a mixture of acetonitrile (B52724) and water.[3][7]
-
For some matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for extraction and cleanup.[3]
-
-
Cleanup:
-
The extract is purified using solid-phase extraction (SPE) to remove interfering matrix components.[7]
-
-
Chromatographic Separation:
-
The purified extract is injected into a liquid chromatograph equipped with a C18 reversed-phase column.
-
A gradient elution with a mobile phase consisting of solvents like water and acetonitrile is used to separate chloramphenicol from other compounds.[6]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
Chloramphenicol is ionized, and specific precursor and product ion transitions are monitored for quantification and confirmation.[3]
-
Alternative Method 2: Spectrophotometry
-
Reduction of Chloramphenicol:
-
Diazotization and Coupling:
-
The resulting primary aromatic amine is diazotized with sodium nitrite (B80452) in an acidic solution.
-
The diazonium salt is then coupled with a suitable chromogenic reagent (e.g., N-(1-naphthyl)ethylenediamine or 3-aminophenol) to form a colored azo dye.[4][8]
-
-
Spectrophotometric Measurement:
-
The absorbance of the colored solution is measured at the wavelength of maximum absorption using a UV-Vis spectrophotometer.[8]
-
-
Quantification:
-
The concentration of chloramphenicol is determined from a calibration curve constructed using standard solutions.
-
References
- 1. agilent.com [agilent.com]
- 2. Adsorptive stripping voltammetric determination of chloramphenicol residues in milk samples using reduced graphene oxide sensor - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Determination of chloramphenicol in meat samples using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. qclabdls.portal.gov.bd [qclabdls.portal.gov.bd]
- 7. scispace.com [scispace.com]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
L-(+)-Threo-chloramphenicol vs. Thiamphenicol: A Comprehensive Comparative Analysis for Researchers
A detailed examination of two potent phenicol antibiotics, highlighting their structural nuances, mechanisms of action, and clinical profiles, supported by experimental data.
This guide offers an in-depth comparison of L-(+)-Threo-chloramphenicol (chloramphenicol) and its close analog, thiamphenicol (B1682257). Designed for researchers, scientists, and drug development professionals, this analysis delves into the critical differences and similarities between these two broad-spectrum antibiotics, from their chemical structures to their clinical implications. By presenting a side-by-side comparison supported by experimental data, this document aims to provide a clear and objective resource for informed decision-making in research and development.
Executive Summary
Chloramphenicol (B1208), a naturally derived antibiotic, and thiamphenicol, its semi-synthetic counterpart, both function by inhibiting bacterial protein synthesis.[1] The primary structural difference lies in a single functional group: chloramphenicol possesses a p-nitro group, which is substituted with a methylsulfonyl group in thiamphenicol.[2][3] This seemingly minor alteration has profound implications for the drugs' safety profiles, particularly concerning the risk of aplastic anemia, a rare but often fatal side effect strongly associated with chloramphenicol but not with thiamphenicol.[2][4][5] While both drugs exhibit a broad antibacterial spectrum, there are notable differences in their in-vitro activity against specific pathogens, as well as variations in their pharmacokinetic properties.
Structural and Mechanistic Overview
Both chloramphenicol and thiamphenicol are potent inhibitors of bacterial protein synthesis.[1] Their mechanism of action involves binding to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center.[6][7] This binding action obstructs the peptidyl transferase activity, which is crucial for the formation of peptide bonds between amino acids during the elongation of the polypeptide chain.[8] By halting this process, both antibiotics effectively arrest bacterial growth, acting primarily as bacteriostatic agents, although they can be bactericidal at high concentrations or against highly susceptible organisms.[3][9]
dot
Caption: Mechanism of action for chloramphenicol and thiamphenicol.
Comparative In-Vitro Antibacterial Spectrum
The antibacterial activity of chloramphenicol and thiamphenicol has been the subject of numerous in-vitro studies. While both are effective against a wide range of Gram-positive and Gram-negative bacteria, their potency can vary.[8]
Table 1: Comparative In-Vitro Activity (MIC in µg/mL)
| Bacterial Species | Chloramphenicol (MIC) | Thiamphenicol (MIC) | Reference |
| Haemophilus influenzae | 0.1 - 1.56 | 0.1 - 1.56 | [10] |
| Neisseria gonorrhoeae | Similar activity to Chloramphenicol | Similar activity to Chloramphenicol | [11] |
| Bacteroides fragilis | Most strains inhibited by 12.5 | Most strains inhibited by 12.5 | [10] |
| Enterobacteriaceae | - | 2-16 times higher than Chloramphenicol | [10] |
| Salmonella typhi | Susceptible | Most strains resistant (≥8) | [11] |
| Salmonella paratyphi A, B, C | Susceptible | Most strains resistant (≥8) | [11] |
As indicated in Table 1, both drugs exhibit comparable activity against Haemophilus influenzae and Bacteroides fragilis.[10] However, thiamphenicol is notably less active against members of the Enterobacteriaceae family and most strains of Salmonella that cause typhoid and paratyphoid fevers.[10][11] Interestingly, despite its generally lower activity, thiamphenicol has shown equal or greater bactericidal activity against Haemophilus influenzae and Neisseria meningitidis compared to chloramphenicol.[12][13]
Pharmacokinetic Profile
The pharmacokinetic properties of chloramphenicol and thiamphenicol also present key differences, primarily in their metabolism and excretion pathways.
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Thiamphenicol | Reference |
| Bioavailability (Oral) | 80% | 69% (in turkeys) | [9][14] |
| Protein Binding | 50-60% | ~10-25% | [9][15][16] |
| Metabolism | Primarily hepatic (90% conjugated to inactive glucuronide) | Minimal metabolism, primarily excreted unchanged | [5][9][16] |
| Elimination Half-life | 1.5 - 3.5 hours (normal function) | 2-3 hours | [9][15] |
| Excretion | Primarily urine (as inactive metabolite) | Primarily urine (as unchanged drug, ~70%) | [9][15] |
Chloramphenicol is extensively metabolized in the liver, whereas thiamphenicol undergoes minimal metabolism and is excreted largely unchanged in the urine.[5][9][16] This difference is significant, as the hepatic metabolism of chloramphenicol can be affected by liver function and can lead to drug interactions.[17] The lower protein binding of thiamphenicol may result in a higher concentration of the free, active drug in the plasma.[16]
Safety and Toxicity Profile
The most critical distinction between chloramphenicol and thiamphenicol lies in their safety profiles, specifically the risk of hematological toxicity.
Chloramphenicol:
-
Aplastic Anemia: A rare but serious and often fatal side effect is idiosyncratic, irreversible aplastic anemia, which is not dose-related.[17][18] This has been linked to the p-nitro group in its structure.[4]
-
Bone Marrow Suppression: A dose-dependent and reversible bone marrow suppression can also occur.[17]
-
Gray Baby Syndrome: A potentially fatal condition in neonates due to their inability to metabolize and excrete the drug.[17][19]
Thiamphenicol:
-
Aplastic Anemia: Significantly, thiamphenicol has not been associated with the irreversible aplastic anemia seen with chloramphenicol.[2][5] This is attributed to the replacement of the p-nitro group with a methylsulfonyl group.[2]
-
Bone Marrow Suppression: Dose-dependent and reversible bone marrow suppression can still occur.[8][20]
Table 3: Key Adverse Effects
| Adverse Effect | This compound | Thiamphenicol | Reference |
| Aplastic Anemia (Irreversible) | Yes (rare but fatal) | Not associated | [2][5][18] |
| Bone Marrow Suppression (Reversible) | Yes (dose-dependent) | Yes (dose-dependent) | [8][17][20] |
| Gray Baby Syndrome | Yes | Yes (potential risk) | [15][17][19] |
| Gastrointestinal Disturbances | Nausea, vomiting, diarrhea | Nausea, vomiting, diarrhea | [17][20] |
| Neurotoxic Reactions | Optic and peripheral neuritis (long-term therapy) | Peripheral and optic neuritis (prolonged use) | [15][17] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Agar Dilution Method)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the agar (B569324) dilution method, as would be used to generate the data in Table 1.
dot
Caption: Workflow for Agar Dilution Susceptibility Testing.
Detailed Steps:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of chloramphenicol and thiamphenicol in a suitable solvent.
-
Preparation of Agar Plates: Aseptically add appropriate volumes of the antibiotic stock solutions to molten Mueller-Hinton agar to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.
-
Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate the surface of the agar plates with the bacterial suspension using a multipoint inoculator.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
For more detailed and standardized protocols, refer to guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Conclusion
The choice between this compound and thiamphenicol for research or therapeutic development hinges on a trade-off between antibacterial efficacy and safety. While chloramphenicol may exhibit superior activity against certain pathogens, its association with irreversible aplastic anemia is a significant deterrent.[11][18] Thiamphenicol, with its more favorable safety profile, presents a valuable alternative, particularly in contexts where the risk of severe hematological toxicity is a primary concern.[2][18] However, its reduced efficacy against some important pathogens, such as Salmonella typhi, must be taken into account.[11] This comparative analysis provides a foundation of data to guide researchers in selecting the appropriate phenicol antibiotic for their specific needs, emphasizing the importance of considering both the target organism and the toxicological profile of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ldh.la.gov [ldh.la.gov]
- 4. Chloramphenicol: Relation of Structure to Activity and Toxicity | Annual Reviews [annualreviews.org]
- 5. Thiamphenicol - Wikipedia [en.wikipedia.org]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 8. What is Thiamphenicol used for? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Comparative in vitro acitvity of chloramphenicol and thiamphenicol on common aerobic and anaerobic gram-negative bacilli(Salmonella and Shigella excluded) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative in vitro activity of chloramphenicol and thiamphenicol against Haemophilus influenzae, Neisseria gonorrhoeae and the typhoid and paratyphoid bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiamphenicol and chloramphenicol: an in vitro comparison with particular reference to bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Pharmacokinetics of florfenicol, thiamphenicol, and chloramphenicol in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mims.com [mims.com]
- 16. Thiamphenicol [fao.org]
- 17. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 18. nbinno.com [nbinno.com]
- 19. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. What are the side effects of Thiamphenicol? [synapse.patsnap.com]
A Comparative Guide to Assessing the Enantiomeric Excess of L-(+)-Threo-chloramphenicol Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric excess of L-(+)-Threo-chloramphenicol, the (1S,2S)-stereoisomer of chloramphenicol (B1208). The accurate quantification of enantiomeric purity is critical in drug development and quality control, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document details and contrasts three prominent techniques: Chiral Liquid Chromatography-Mass Spectrometry (Chiral LC-MS/MS), Chiral Supercritical Fluid Chromatography-Mass Spectrometry (Chiral SFC-MS/MS), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with chiral derivatization.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on various factors, including the required sensitivity, sample matrix, available instrumentation, and desired analysis speed. The following tables summarize the key performance characteristics of the three discussed methods.
| Parameter | Chiral LC-MS/MS | Chiral SFC-MS/MS | RP-HPLC with Chiral Derivatization |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Direct separation of enantiomers using a chiral stationary phase with supercritical CO2 as the primary mobile phase. | Indirect separation of enantiomers after conversion into diastereomers using a chiral derivatizing agent. |
| Typical Stationary Phase | α1-acid glycoprotein (B1211001) (AGP) chiral column. | Polysaccharide-based chiral stationary phase (e.g., amylose). | Standard C18 reversed-phase column. |
| Detection | Tandem Mass Spectrometry (MS/MS). | Tandem Mass Spectrometry (MS/MS). | UV-Vis Detector. |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a suitable solvent. | Derivatization of the chloramphenicol base is required. |
| Analysis Time | Typically longer due to liquid mobile phase properties. | Generally faster due to the low viscosity of supercritical fluids. | Can be longer due to the derivatization step and subsequent chromatographic run. |
| Selectivity | High for all four stereoisomers. | High for all four stereoisomers. | Dependent on the success of the derivatization and the chromatographic separation of the resulting diastereomers. |
| Sensitivity | Very high, with Limits of Quantification (LOQs) in the low µg/kg range.[1][2] | High, with Method Quantification Limits (MQL) in the µg/L range.[3] | Generally lower than MS-based methods. |
Quantitative Performance Data
| Method | Parameter | Reported Value | Reference |
| Chiral LC-MS/MS | Limit of Quantification (LOQ) | 0.08 - 0.12 µg/kg for all four enantiomers in honey matrix. | [1][2] |
| Decision Limit (CCα) | < 0.3 µg/kg in honey matrix. | [1][2] | |
| Detection Capability (CCβ) | < 0.3 µg/kg in honey matrix. | [1][2] | |
| Chiral SFC-MS/MS | Method Quantification Limit (MQL) | 5 µg/L. | [3] |
| Method Detection Limit (MDL) | 1 µg/L. | [3] | |
| Linearity (R²) | 0.995 (RR-enantiomer), 0.994 (SS-enantiomer) in the 5–600 μg/L range. | [3] | |
| RP-HPLC with Chiral Derivatization | Detection | UV at 254 nm. | [4] |
| Separation | Baseline separation of the four diastereomeric thioureas. | [4] |
Experimental Protocols
Chiral Liquid Chromatography-Tandem Mass Spectrometry (Chiral LC-MS/MS)
This method allows for the direct separation and quantification of all four stereoisomers of chloramphenicol.
a. Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.
-
Further dilute the sample as necessary to fall within the calibration range of the instrument.
b. Instrumentation and Conditions:
-
Chromatography System: HPLC or UHPLC system.
-
Column: Chiral AGP (α1-acid glycoprotein) column (e.g., 100 x 2.0 mm, 5 µm).[3]
-
Mobile Phase: Isocratic elution with a mixture of 10mM ammonium (B1175870) acetate (B1210297) in water and methanol.[3]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.[3]
-
Injection Volume: 50 µL.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for chloramphenicol (e.g., m/z 321 → 152).
c. Data Analysis:
-
Integrate the peak areas for the L-(+)-Threo ((1S,2S) or SS) enantiomer and any other detected enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Peak Area of L-(+)-Threo - Peak Area of D-(-)-Threo) / (Peak Area of L-(+)-Threo + Peak Area of D-(-)-Threo)] x 100
Chiral Supercritical Fluid Chromatography-Mass Spectrometry (Chiral SFC-MS/MS)
Chiral SFC offers a faster alternative to LC for enantiomeric separations due to the use of supercritical carbon dioxide as the main mobile phase component.
a. Sample Preparation:
-
Prepare the sample as described for the Chiral LC-MS/MS method.
b. Instrumentation and Conditions:
-
Chromatography System: Supercritical Fluid Chromatography system.
-
Column: Waters Trefoil Amy1 column (e.g., 2.1 x 50 mm, 2.5 µm).[3]
-
Mobile Phase:
-
A: Supercritical CO2.
-
B: 1:1:1 methanol:isopropanol:ethanol with 0.1% ammonium hydroxide.[3]
-
-
Gradient Elution: A suitable gradient to resolve the enantiomers.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Detection: MRM of the transitions for chloramphenicol.
c. Data Analysis:
-
Calculate the enantiomeric excess as described for the Chiral LC-MS/MS method.
Reversed-Phase HPLC with Chiral Derivatization
This indirect method involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral column. This approach is useful when a chiral column is not available.
a. Deacylation of Chloramphenicol (if starting with the N-acylated form):
-
The N-deacylated base of chloramphenicol is required for derivatization with an isothiocyanate.[4] This can be achieved through hydrolysis.
b. Chiral Derivatization:
-
Reagent: 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[4]
-
Procedure: React the chloramphenicol base enantiomers with GITC. This reaction forms diastereomeric thioureas.[4] A detailed protocol would involve optimizing reaction conditions such as solvent, temperature, and reaction time to ensure complete derivatization without racemization.
c. Instrumentation and Conditions:
-
Chromatography System: Standard HPLC system.
-
Column: C18 reversed-phase column.[4]
-
Mobile Phase: A mixture of methanol and water.[4]
-
Detection: UV detector set at 254 nm.[4]
d. Data Analysis:
-
Integrate the peak areas for the two resulting diastereomers.
-
Assuming the derivatization reaction proceeded to completion without kinetic resolution, the ratio of the diastereomer peak areas will correspond to the enantiomeric ratio of the original sample.
-
Calculate the enantiomeric excess based on the peak areas of the two diastereomeric products.
Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective analysis of chloramphenicol residues in honey samples by chiral LC-MS/MS and results of a honey survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of the Antibacterial Spectrum of Chloramphenicol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the antibacterial spectrum of the stereoisomers of chloramphenicol (B1208). The data presented herein demonstrates the well-established principle of stereoselectivity in the pharmacological activity of this broad-spectrum antibiotic. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for the cited experiments are provided.
Chloramphenicol possesses two chiral centers, resulting in four possible stereoisomers: D-(-)-threo, L-(+)-threo, D-(-)-erythro, and L-(+)-erythro. It is widely documented that only the D-(-)-threo isomer exhibits significant antibacterial activity.[1] This guide presents quantitative data to illustrate this specificity.
Comparative Antibacterial Spectrum
The antibacterial efficacy of the four chloramphenicol stereoisomers was evaluated against a panel of bacterial isolates. The Minimum Inhibitory Concentrations (MICs), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, were determined to quantify and compare their activities.
Table 1: Minimum Inhibitory Concentrations (MICs) of Chloramphenicol Isomers against Various Bacterial Strains (mg/L)
| Bacterial Strain | D-(-)-threo (RR-p-CAP) | L-(+)-threo (SS-p-CAP) | D-(-)-erythro / L-(+)-erythro (RS/SR-p-CAP) |
| Citrobacter sp. (Isolate 1) | 8 | >128 | >128 |
| Citrobacter sp. (Isolate 2) | 8 | >128 | >128 |
| Enterococcus sp. (Isolate 1) | 8 | >128 | >128 |
| Enterococcus sp. (Isolate 2) | 8 | >128 | >128 |
| Klebsiella sp. | 8 | >128 | >128 |
| Escherichia coli (NCTC 12241) | 4 | >128 | >128 |
| Staphylococcus aureus (NCTC 775) | 8 | >128 | >128 |
Data sourced from a study on the stereoselective metabolism of chloramphenicol by bacteria isolated from wastewater.[2]
The data unequivocally demonstrates that the D-(-)-threo isomer is the only biologically active form against the tested strains, with the other isomers showing no significant antibacterial activity at the tested concentrations.
Mechanism of Action
The antibacterial effect of chloramphenicol is achieved through the inhibition of protein synthesis in bacteria. The active D-(-)-threo isomer binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds.[1]
Figure 1. Mechanism of action of chloramphenicol.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial susceptibility of microorganisms. The data presented in this guide was obtained using the broth microdilution method.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After an incubation period, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits growth.
Experimental Workflow:
Figure 2. Broth microdilution workflow.
Key Steps in the Protocol:
-
Preparation of Antimicrobial Solutions : Stock solutions of each chloramphenicol isomer are prepared in a suitable solvent (e.g., sterile deionized water).[2]
-
Serial Dilution : In a 96-well microtiter plate, serial twofold dilutions of each isomer are made in a liquid growth medium, such as Tryptic Soy Broth (TSB), to achieve a range of concentrations (e.g., 0.25 to 128 mg/L).[2]
-
Preparation of Inoculum : Bacterial strains are cultured on an appropriate agar (B569324) medium (e.g., CLED agar) at 37°C. A bacterial suspension is then prepared in sterile deionized water and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in the growth medium to achieve a final concentration of approximately 1.5 x 10^6 Colony Forming Units (CFU) per mL.[2]
-
Inoculation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation : The inoculated plates are incubated at 37°C for a specified period, typically 18-24 hours.
-
Determination of MIC : Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the chloramphenicol isomer that shows no visible bacterial growth.
Conclusion
The in vitro data presented in this guide clearly illustrates the high degree of stereospecificity in the antibacterial action of chloramphenicol. Only the D-(-)-threo isomer demonstrates potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The other stereoisomers, L-(+)-threo, D-(-)-erythro, and L-(+)-erythro, are essentially inactive. This underscores the critical importance of stereochemistry in drug design and development, as subtle changes in the three-dimensional arrangement of a molecule can completely abolish its biological activity. For researchers and scientists in the field of drug development, this serves as a fundamental example of the structure-activity relationship that governs the efficacy of antimicrobial agents.
References
A Comparative Guide to Internal Standards for Chloramphenicol Quantification: Deuterium-Labeled L-(+)-Threo-Chloramphenicol vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deuterium-labeled L-(+)-Threo-chloramphenicol (CAP-d5) and its primary alternative, the structural analog Metachloramphenicol (m-CAP), for use as internal standards in the quantitative analysis of chloramphenicol (B1208) (CAP). The selection of an appropriate internal standard is critical for achieving accurate and reliable results in chromatographic methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Executive Summary
Deuterium-labeled this compound (CAP-d5) is a stable isotope-labeled internal standard that offers significant advantages in terms of analytical accuracy and precision. Due to its near-identical physicochemical properties to the analyte, it co-elutes with chloramphenicol, experiencing similar matrix effects and ionization suppression or enhancement.[1][2] This leads to more effective compensation for variations during sample preparation and analysis.
Metachloramphenicol, a structural analog, provides a cost-effective alternative. However, its different chemical structure results in different chromatographic retention times and potentially different responses to matrix effects, which can impact the accuracy of quantification compared to a stable isotope-labeled standard.[1] This guide presents a comprehensive overview of both internal standards, supported by experimental data, to aid researchers in making an informed decision for their specific analytical needs.
Performance Comparison: Deuterium-Labeled this compound vs. Metachloramphenicol
The following tables summarize key validation parameters for analytical methods utilizing either Deuterium-labeled this compound (CAP-d5) or Metachloramphenicol (m-CAP) as internal standards. The data has been compiled from various studies to provide a comparative overview.
Table 1: Method Performance using Deuterium-Labeled this compound (CAP-d5) as an Internal Standard
| Matrix | Analyte Concentration (µg/kg) | Recovery (%) | Precision (RSD, %) | Linearity (R²) | LOQ (µg/kg) | Reference |
| Honey | 0.15 | 92 - 104 | 11 (Repeatability) | > 0.992 | 0.15 | [3] |
| Milk | 0.1 - 2.0 | 96.5 (mean) | 10.6 (Repeatability) | > 0.99 | 0.1 | [4][5] |
| Poultry Meal | 0.25 - 5.0 | 94 - 100 | < 11 (Precision) | > 0.999 | 0.29 (CCα) | [6] |
| Honey | 0.3 | 89.2 (mean) | 5.4 (Repeatability) | > 0.9988 | 0.01 (LOD) | [7] |
Table 2: Method Performance using Metachloramphenicol (m-CAP) as an Internal Standard
| Matrix | Analyte Concentration (µg/kg) | Recovery (%) | Precision (RSD, %) | Linearity (R²) | LOQ (µg/kg) | Reference |
| Shrimp & Crab | 0.3 | 85 - 102 | 1.6 - 9.4 | Not Specified | 0.3 | [8] |
| Shrimp & Crab | 0.3 | 88 (mean) | 12 (Reproducibility) | Not Specified | 0.3 | [8] |
Experimental Protocols
Detailed methodologies for the analysis of chloramphenicol using either Deuterium-labeled this compound or Metachloramphenicol as an internal standard are presented below. These protocols are based on established and validated methods.
Protocol 1: Analysis of Chloramphenicol in Honey using Deuterium-Labeled this compound (CAP-d5) as Internal Standard[3]
1. Sample Preparation
-
Weigh 2 g of honey into a 50 mL centrifuge tube.
-
Add 2 mL of Milli-Q water (pH 3.3) and vortex for 1 minute.
-
Spike with an appropriate amount of CAP-d5 internal standard solution.
-
Add 10 mL of ethyl acetate (B1210297) and centrifuge at 4500 rpm for 3 minutes.
-
Collect the ethyl acetate layer and repeat the extraction.
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of Milli-Q water and 1 mL of n-Hexane:CCl4 (50:50).
-
Transfer the upper aqueous layer to a UPLC vial for analysis.
2. UPLC-MS/MS Conditions
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm)
-
Mobile Phase: A: Milli-Q water, B: Acetonitrile
-
Gradient: 90% A for 1.5 min, then to 10% A at 4.6 min, and back to 90% A until 7 min.
-
Flow Rate: 250 µL/min
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Chloramphenicol: 321 > 152 (quantification), 321 > 194 (confirmation)
-
Chloramphenicol-d5: 326 > 157
-
Protocol 2: Analysis of Chloramphenicol in Shrimp using Metachloramphenicol (m-CAP) as Internal Standard[8]
1. Sample Preparation
-
Weigh 10 g of homogenized shrimp tissue into a 50 mL centrifuge tube.
-
Spike with an appropriate amount of m-CAP internal standard solution.
-
Add 15 mL of phosphate (B84403) buffer (pH 6.8) and 200 µL of β-glucuronidase solution.
-
Homogenize for 30-60 seconds.
-
Incubate at 37°C for 4 hours.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
The extract is then cleaned up using a C18 SPE column.
-
The eluate is evaporated to dryness and derivatized with a silanizing agent.
2. GC-MS Conditions
-
Column: DB-1 capillary column
-
Injector Temperature: 250°C
-
Oven Program: Temperature programmed from an initial temperature to 290°C.
-
Ionization Mode: Negative Ion Chemical Ionization (NICI)
-
Monitored Ions: Specific ions for chloramphenicol and metachloramphenicol are monitored.
Visualizing the Workflow and Principles
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: General experimental workflow for chloramphenicol analysis.
Caption: Principle of internal standard-based quantification.
Conclusion
The choice between Deuterium-labeled this compound and a structural analog like Metachloramphenicol depends on the specific requirements of the analytical method. For the highest level of accuracy and precision, especially in complex matrices where significant matrix effects are expected, the use of a stable isotope-labeled internal standard such as CAP-d5 is strongly recommended.[1][2] Its ability to mimic the behavior of the analyte throughout the analytical process provides more reliable and robust data.
However, for routine screening or in situations where the highest precision is not the primary objective and cost is a significant factor, a structural analog like Metachloramphenicol can be a viable alternative, provided the method is thoroughly validated to account for potential differences in analytical behavior. Ultimately, the data presented in this guide should assist researchers in selecting the most appropriate internal standard to ensure the quality and integrity of their analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 4. fimek.edu.rs [fimek.edu.rs]
- 5. researchgate.net [researchgate.net]
- 6. qclabdls.portal.gov.bd [qclabdls.portal.gov.bd]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of L-(+)-Threo-chloramphenicol: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of L-(+)-Threo-chloramphenicol, ensuring the safety of laboratory personnel and the protection of our environment.
This compound, a potent antibiotic, is also classified as a hazardous substance due to its potential carcinogenic and reproductive toxicity effects.[1][2][3][4] Therefore, its disposal is strictly regulated to prevent harm to human health and the environment. This document provides clear, step-by-step procedures for the proper management and disposal of this compound waste in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe and compliant research environment.
Hazard Classification and Regulatory Overview
This compound is categorized as a hazardous waste, and its disposal is governed by local, regional, and national regulations.[5][6] Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is prohibited and can lead to significant environmental contamination and legal repercussions.[7][8] All personnel handling this chemical must be trained in proper hazardous waste management procedures.[8][9]
Quantitative Data Summary
For the safe handling and disposal of this compound, it is imperative to be aware of the following quantitative measures and limits.
| Parameter | Value/Guideline | Source |
| Storage Time Limit for Hazardous Waste | Up to 90 days in a designated Satellite Accumulation Area (SAA), though this can vary by state. | [10] |
| Maximum Quantity in SAA | Up to 55 gallons. | [9] |
| Container Fill Level | Do not fill containers beyond 90% capacity to allow for expansion. | [10] |
| pH Adjustment for Aqueous Solutions | If local regulations permit, aqueous solutions may be neutralized to a pH between 5.0 and 12.5 before drain disposal. However, for a substance like chloramphenicol (B1208), disposal as hazardous waste is the recommended and safer route. | [11] |
Detailed Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Materials Required:
-
Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): Nitrile or chloroprene (B89495) gloves, safety goggles or glasses, lab coat.[12]
-
Secondary containment bin
-
Spill kit for hazardous materials
Procedure:
-
Designate a Satellite Accumulation Area (SAA):
-
Establish a specific area within the laboratory where the hazardous waste will be temporarily stored.[9][11]
-
This area should be under the direct supervision of laboratory personnel and clearly marked with a "Hazardous Waste" sign.[10][11]
-
The SAA should be located near the point of waste generation to minimize transport.[10]
-
-
Prepare the Hazardous Waste Container:
-
Labeling the Waste Container:
-
The label must include the words "Hazardous Waste."[11]
-
Clearly identify the contents, including the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[11]
-
List all constituents of the waste mixture, including solvents and their approximate percentages.[11]
-
Indicate the associated hazards (e.g., Toxic, Carcinogen).[11]
-
Record the date when the first waste is added to the container.[11]
-
-
Waste Segregation and Collection:
-
Carefully transfer the this compound waste into the designated container.
-
Crucially, do not mix incompatible waste streams. For instance, keep halogenated solvents separate from non-halogenated solvents.[8]
-
Solid waste, such as contaminated gloves, pipette tips, and empty vials, should be collected in a separate, clearly labeled solid hazardous waste container.[12]
-
Empty containers that held chloramphenicol must be treated as hazardous waste unless they are triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[8]
-
-
Storage in the SAA:
-
Arranging for Disposal:
-
Once the container is full (not exceeding 90% capacity) or the storage time limit is approaching, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][8][10]
-
Do not transport hazardous waste outside of the laboratory yourself.[8]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ulab360.com [ulab360.com]
- 4. carlroth.com [carlroth.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. americanbio.com [americanbio.com]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. research.uga.edu [research.uga.edu]
Personal protective equipment for handling L-(+)-Threo-chloramphenicol
Essential Safety and Handling Guide for L-(+)-Threo-chloramphenicol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound, a compound recognized for its potential hazards, including being a suspected carcinogen and reproductive toxin.[1][2][3][4] Adherence to these procedural steps is essential for ensuring laboratory safety and proper disposal.
Hazard Summary
This compound is classified with the following hazards:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][4][5]
-
Other Hazards: May be harmful if inhaled, ingested, or absorbed through the skin.[5][6] It can also cause skin and respiratory tract irritation.[5][7]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or chloroprene (B89495) gloves.[7] | To prevent skin contact with the chemical.[7] |
| Eye Protection | ANSI-approved safety glasses or goggles.[7] | To protect against serious eye damage from dust or splashes.[4][5] |
| Skin and Body Protection | Fully buttoned lab coat with sufficient sleeve length, full-length pants, and closed-toed shoes.[7] | To prevent accidental skin exposure.[7] |
| Respiratory Protection | A NIOSH-approved respirator should be used when engineering controls are insufficient, when the Permissible Exposure Limit (PEL) may be exceeded, or as required by institutional protocols.[5][7] | To prevent inhalation of the chemical dust.[5][7] |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5][7]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the compound, don the required PPE as specified in the table above.
-
Gloves must be inspected for any tears or defects prior to use.[7]
3. Weighing and Aliquoting:
-
Conduct all weighing and aliquoting of the solid compound within the chemical fume hood to contain any dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
4. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep the container closed when not in use.[5]
5. Post-Handling:
-
After handling, thoroughly wash hands with soap and water.[7]
-
Decontaminate all work surfaces and equipment using soap and water.[7]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused or Expired Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[7][8] Do not mix with other waste streams.[8] |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container.[7] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of as hazardous waste in a sealed and labeled bag.[7] |
| Aqueous Solutions | Collect in a labeled hazardous waste container for chemical waste. Do not pour down the drain.[2][9] |
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[5][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Drink one or two glasses of water. Seek immediate medical attention.[7] |
| Spill | For minor spills, wear appropriate PPE, avoid generating dust, and clean up with a dry method (e.g., scoop).[9] Place the spilled material in a sealed, labeled container for hazardous waste disposal.[9] For major spills, evacuate the area and contact your institution's environmental health and safety department.[9] |
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Protocol for this compound Exposure.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. witega.de [witega.de]
- 3. Chloramphenicol 56-75-7 | TCI AMERICA [tcichemicals.com]
- 4. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Respiratory protection equipments C11H12Cl2N2O5 (chloramphenicol), CAS number 56-75-7 [en.gazfinder.com]
- 7. research.uga.edu [research.uga.edu]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
